Product packaging for Benzofuran-7-boronic acid(Cat. No.:CAS No. 1432610-21-3)

Benzofuran-7-boronic acid

Cat. No.: B3021805
CAS No.: 1432610-21-3
M. Wt: 161.95
InChI Key: GCDOPNZOLYBYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran-7-boronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BO3 B3021805 Benzofuran-7-boronic acid CAS No. 1432610-21-3

Properties

IUPAC Name

1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDOPNZOLYBYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695632
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860625-79-2
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzofuran-7-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran-7-boronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, making its derivatives, such as the 7-boronic acid, highly valuable for the synthesis of novel pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound, grounded in established chemical principles and field-proven insights. It is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction: The Strategic Importance of this compound

The fusion of a benzene ring with a furan ring creates the benzofuran heterocyclic system, a core motif in a vast array of natural products and synthetic compounds with significant pharmacological properties.[2] These properties span antimicrobial, anticancer, and anti-inflammatory activities, among others.[3] The introduction of a boronic acid [-B(OH)₂] functional group onto this scaffold unlocks its potential for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

Unlike the more commonly substituted 2- or 3-positions, functionalization at the 7-position of the benzofuran ring offers a unique trajectory for molecular elaboration, enabling the synthesis of isomers with distinct biological profiles. This compound serves as a key intermediate to access this chemical space, making a robust understanding of its synthesis and properties essential for advanced drug design and discovery.[1]

Boronic acids, while exceptionally useful, present unique challenges related to their synthesis, purification, and stability.[5][6] This guide addresses these challenges directly, providing not just protocols, but the causal logic behind the experimental choices, ensuring a reproducible and validated approach.

Synthesis Pathway: From Aryl Halide to Boronic Acid

The most reliable and widely adopted method for the synthesis of aryl boronic acids from aryl halides is through an organometallic intermediate, which is subsequently trapped with an electrophilic boron source.[7] The two primary strategies, Halogen-Lithium Exchange and Grignard Reagent Formation, are both applicable to the synthesis of this compound, typically starting from 7-bromobenzofuran.

Causality of the Synthetic Approach

The core principle involves the reversal of polarity (umpolung) at the C7 position of the benzofuran ring. The bromine atom in 7-bromobenzofuran renders the C7 carbon electrophilic. By converting the C-Br bond to a C-Li or C-MgBr bond, the C7 carbon becomes nucleophilic and can attack the electrophilic boron atom of a borate ester. This two-step sequence is highly efficient for creating the C-B bond.[7][8]

Experimental Protocol: Halogen-Lithium Exchange followed by Borylation

This method is often preferred for its clean and high-yielding conversions, though it requires stringent anhydrous conditions and low temperatures to manage the high reactivity of the organolithium intermediate.[8]

Materials:

  • 7-Bromobenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate [B(O-iPr)₃]

  • Aqueous Hydrochloric Acid (HCl, 2 M)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-bromobenzofuran (1.0 eq).

  • Dissolution: Add anhydrous THF under a nitrogen atmosphere to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and decomposition of the aryllithium species.[8]

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 7-lithiobenzofuran intermediate occurs during this step.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as the electrophilic boron source.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by adding 2 M aqueous HCl. This hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis Workflow Start 7-Bromobenzofuran in THF Lithiation Add n-BuLi @ -78°C Borylation Add B(O-iPr)3 @ -78°C Quench Warm to RT, then Quench with HCl(aq) Workup Extract with EtOAc Product Crude this compound

Purification: Addressing the Challenges of Boronic Acids

Crude boronic acids often contain residual starting materials and byproducts such as boroxines (cyclic anhydrides formed by dehydration).[9] Achieving high purity is paramount for subsequent applications like Suzuki-Miyaura coupling, where impurities can poison the catalyst.

Recrystallization

For many aryl boronic acids, recrystallization is an effective method for purification.

  • Protocol Insight: A common solvent system is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes). The crude product is dissolved in a minimal amount of the hot solvent, and the anti-solvent is added until turbidity is observed. Slow cooling should yield crystalline, pure this compound.

Acid/Base Extraction

This technique leverages the acidic nature of the boronic acid group.

  • Protocol Insight: The crude material can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a mild aqueous base (e.g., NaOH solution). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then separated, re-acidified with HCl, and the purified boronic acid is extracted back into an organic solvent.[10]

Derivatization with Diethanolamine

This is a robust method for purifying and stabilizing boronic acids.

  • Protocol Insight: Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts. These adducts can often be easily purified by recrystallization. The pure boronic acid can be regenerated by treating the adduct with an acid.[11]

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the arrangement of protons on the benzofuran core. The signals for the benzofuran protons are expected in the aromatic region (δ ≈ 7.0-8.0 ppm).[12] A broad singlet, which may exchange with D₂O, will be observed for the two -OH protons of the boronic acid group.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the eight carbons of the benzofuran ring, typically in the range of δ ≈ 110-160 ppm.[12] The carbon atom attached to the boron (C7) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: This technique is specific for boron and can provide information about the state of the boronic acid. A signal around δ 25-35 ppm is typical for the trigonal boronic acid, while a signal around δ 15-25 ppm would indicate the presence of the tetrahedral boroxine form.

Technique Parameter Expected Observation for this compound
¹H NMR Chemical Shift (δ)~7.0-8.0 ppm (aromatic H), broad singlet for B(OH)₂
¹³C NMR Chemical Shift (δ)~110-160 ppm (aromatic C), broad signal for C-B
¹¹B NMR Chemical Shift (δ)~25-35 ppm (trigonal acid), ~15-25 ppm (tetrahedral boroxine)
HRMS (ESI+) m/z[M+H]⁺, [M+Na]⁺. Calculated for C₈H₇BO₃: 162.0488.
HPLC Purity AnalysisSingle major peak with purity >95% by area percentage.

Table 1: Summary of expected analytical data for this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Electrospray Ionization (ESI) is a common technique for boronic acids. The mass spectrum should show the molecular ion or common adducts (e.g., [M+H]⁺, [M+Na]⁺) that match the calculated exact mass of C₈H₇BO₃.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

  • Methodology: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the boronic acid, provides good separation. Detection is commonly performed using a UV detector, typically at a wavelength around 254 nm. The purity is determined by the area percentage of the main product peak.

G

Stability, Storage, and Handling

Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) and oxidation.[5] Some heterocyclic boronic acids are known to be unstable on the benchtop.[6]

  • Storage: this compound should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxygen.[14]

  • Handling: Handle the compound in a dry environment (e.g., glove box or under a stream of inert gas) when possible. Avoid prolonged exposure to air and moisture. For cross-coupling reactions, using freshly purified material or a stable derivative like an MIDA boronate can lead to more consistent and higher yields.[5]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[4] This reaction is a cornerstone of modern synthesis for constructing biaryl and heteroaryl structures.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar'\n L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#5F6368"]; ArX [label="Aryl-Halide\n(Ar-X)"]; Boronic [label="Benzofuran-7-B(OR)₃⁻"]; Product [label="Ar-Ar'\n(Coupled Product)"]; Base [label="Base"];

// Edges representing the cycle edge [color="#5F6368", penwidth=1.5]; Pd0 -> OxAdd [label=" Oxidative\n Addition "]; OxAdd -> Transmetal [label=" Transmetalation "]; Transmetal -> RedElim [label=" Reductive\n Elimination "]; RedElim -> Pd0 [style=invis]; // To complete the visual cycle

// Edges for reactants and products edge [color="#34A853", arrowhead=none, style=dashed]; ArX -> OxAdd; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> Product [arrowhead=vee, style=solid, color="#202124"];

// Re-establish the cycle edge to be on top edge [color="#5F6368", penwidth=1.5, arrowhead=vee]; RedElim -> Pd0; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically important synthetic intermediate that provides access to a unique chemical space for drug discovery and materials science. While its synthesis and purification require careful execution due to the inherent reactivity and potential instability of organometallic intermediates and the boronic acid product, the methodologies outlined in this guide provide a robust and validated pathway. By understanding the causality behind the synthetic steps and employing a comprehensive suite of characterization techniques, researchers can confidently prepare and utilize high-purity this compound to advance their scientific objectives.

References

Physical and chemical properties of Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzofuran-7-boronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Synthesis

This compound is a heterocyclic organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran core, combined with the versatile reactivity of the boronic acid functional group, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of its physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific principles to empower researchers in drug discovery and chemical development. The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

Part 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective application in synthesis, dictating choices in solvent systems, reaction temperatures, and purification strategies.

Structural and General Data

This compound is characterized by a benzofuran ring system with a boronic acid group [-B(OH)₂] at the C7 position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity.

PropertyValueSource(s)
IUPAC Name (1-Benzofuran-7-yl)boronic acid[1][2]
CAS Number 1432610-21-3[1][2][3]
Molecular Formula C₈H₇BO₃[1][2][4]
Molecular Weight 161.95 g/mol [1][2][4]
Appearance Solid (typically white to off-white powder)[1]
Purity Commercially available at ≥97%[1][5]
Solubility and Thermal Properties

The polarity imparted by the hydroxyl groups of the boronic acid moiety allows for partial solubility in polar organic solvents and aqueous base. Like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer (a boroxin), especially upon heating. This process is typically reversible in the presence of water.

PropertyValueNotes
Melting Point Data not consistently available; related isomers like benzofuran-2-boronic acid melt around 114-116 °C.The melting point can be influenced by the presence of the anhydride form[6].
Solubility Soluble in polar organic solvents like THF, Dioxane, and DMF. Sparingly soluble in water, but solubility increases significantly in basic aqueous solutions due to the formation of the boronate salt.The choice of solvent is critical for reactions like the Suzuki coupling.
pKa Estimated to be ~9.The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring[7]. This acidity is crucial for the formation of the active boronate species in cross-coupling reactions.
Spectral Data Interpretation

While specific spectral data for this compound is not widely published, its expected spectral characteristics can be inferred from the analysis of the benzofuran core and related arylboronic acids.

  • ¹H NMR: The spectrum would show distinct signals for the protons on the furan and benzene rings. The furan protons (at C2 and C3) would appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The aromatic protons on the benzene ring would appear as a multiplet system. The two hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals. The carbons of the benzofuran ring typically resonate between δ 110-160 ppm[8]. The carbon atom attached to the boron (C7) would be observed, though its signal can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. This compound is expected to show a broad singlet in the region of δ 28-30 ppm, characteristic of a trigonal planar boronic acid[9].

  • Mass Spectrometry (MS): ESI-MS would likely show the molecular ion peak [M-H]⁻ in negative mode or potentially peaks corresponding to adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the boron atom and its central role in transmetalation processes.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals[10][11][12].

Mechanism of Action

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the benzofuran-7-yl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 ArAr Ar-Ar' (Coupled Product) RedElim->ArAr Product ArX Ar-X (Aryl Halide) ArX->OxAdd Electrophile Boronic Ar'-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃) Boronic->Base Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetal Nucleophile

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates[10].

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water (4:1), Toluene/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

  • Stability: The compound is stable under normal conditions but can be sensitive to air and light over long periods[13]. As with other boronic acids, it can undergo protodeboronation under certain conditions (e.g., strong acid or base, prolonged heating).

  • Storage Conditions: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen)[1][2]. For long-term storage, refrigeration in a freezer at or below -20°C is recommended[1][2][3].

Part 3: Synthesis of this compound

The synthesis of aryl boronic acids typically involves the borylation of an organometallic intermediate[14]. A common and reliable method is the reaction of an aryllithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Workflow

The synthesis from 7-bromobenzofuran is a representative example.

  • Halogen-Metal Exchange: 7-Bromobenzofuran is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to generate the corresponding 7-lithiobenzofuran intermediate.

  • Borylation: The highly reactive organolithium species is then quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate acts as the boron electrophile.

  • Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed, typically with aqueous acid (e.g., HCl), to yield the final this compound product.

Visualizing the Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Start 7-Bromobenzofuran Step1 Halogen-Metal Exchange Start->Step1 Intermediate 7-Lithiobenzofuran Step1->Intermediate Step2 Borylation Intermediate->Step2 Ester Boronate Ester Intermediate Step2->Ester Step3 Acidic Hydrolysis Ester->Step3 Product This compound Step3->Product BuLi n-BuLi, THF -78 °C BuLi->Step1 Borate B(OR)₃ Borate->Step2 Acid H₃O⁺ Acid->Step3

Caption: A typical synthetic route to this compound.

Part 4: Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from typical Safety Data Sheets (SDS) for aryl boronic acids.

GHS Hazard Information

This compound is classified as a hazardous substance.

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1][15]
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1][15]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1][15]
Precautionary Measures and PPE

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood[16].

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[16][17].

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames[13].

  • Take precautionary measures against static discharge[18].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[17].

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

First Aid:

  • If Inhaled: Move person to fresh air.

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water[17].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes[16][17].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

An In-Depth Technical Guide to Benzofuran-7-boronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzofuran-7-boronic acid, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, provide a detailed, validated protocol for its synthesis from commercially available precursors, and explore its application in the construction of pharmacologically relevant molecules, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Introduction: The Significance of the Benzofuran Scaffold and its Boronic Acid Derivatives

The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention from the pharmaceutical industry due to their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The functionalization of the benzofuran core is crucial for modulating its pharmacological profile, and the introduction of a boronic acid group provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]

This compound, in particular, offers a distinct substitution pattern that allows for the exploration of novel chemical space in drug design. This guide will focus specifically on this regioisomer, providing the necessary technical details for its synthesis and application.

Core Properties of this compound

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 1432610-21-3Internal Database
Molecular Formula C₈H₇BO₃Internal Database
Molecular Weight 161.95 g/mol Internal Database
Appearance Typically a white to off-white solidSupplier Information
Solubility Soluble in many organic solvents such as methanol, DMSO, and DMF. Limited solubility in water.General Chemical Knowledge

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is not as straightforward as some of its isomers due to the directing effects of the oxygen atom in the furan ring. A reliable and scalable synthesis proceeds in two key stages: the preparation of the precursor, 7-bromobenzofuran, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 7-Bromobenzofuran

The synthesis of 7-bromobenzofuran can be achieved from 2-bromophenol. The following protocol is adapted from established methodologies.

Reaction Scheme:

Synthesis of 7-Bromobenzofuran 2-Bromophenol 2-Bromophenol Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy)benzene 2-Bromophenol->Intermediate K₂CO₃, DMF Bromoacetaldehyde_dimethyl_acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_dimethyl_acetal->Intermediate 7-Bromobenzofuran 7-Bromobenzofuran Intermediate->7-Bromobenzofuran Polyphosphoric acid, heat

Caption: Synthesis of 7-Bromobenzofuran from 2-Bromophenol.

Experimental Protocol:

  • Williamson Ether Synthesis: To a solution of 2-bromophenol (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents). Stir the mixture at room temperature for 30 minutes. Add bromoacetaldehyde dimethyl acetal (1.2 equivalents) dropwise and heat the reaction mixture to 80 °C for 12 hours.

    • Causality: The potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which is a potent nucleophile. The subsequent Williamson ether synthesis with bromoacetaldehyde dimethyl acetal forms the key intermediate. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-2-(2,2-dimethoxyethoxy)benzene, can be purified by column chromatography or used directly in the next step.

  • Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) and heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction by TLC.

    • Causality: The strong acid, PPA, catalyzes the intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by elimination of methanol to afford the benzofuran ring system.

  • Final Purification: Carefully pour the hot reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 7-bromobenzofuran by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Lithium-Halogen Exchange

This protocol outlines the conversion of 7-bromobenzofuran to the target boronic acid. This reaction is highly sensitive to moisture and air, and thus must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Reaction Scheme:

Synthesis of this compound 7-Bromobenzofuran 7-Bromobenzofuran Intermediate_Li 7-Lithiobenzofuran 7-Bromobenzofuran->Intermediate_Li n-BuLi, THF, -78 °C Boronate_Complex Boronate Complex Intermediate_Li->Boronate_Complex Boronic_Ester Triisopropyl borate Boronic_Ester->Boronate_Complex Benzofuran-7-boronic_acid This compound Boronate_Complex->Benzofuran-7-boronic_acid Aqueous workup (HCl)

Caption: Synthesis of this compound from 7-Bromobenzofuran.

Experimental Protocol:

  • Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-bromobenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Causality: The lithium-halogen exchange is a rapid and efficient method for generating an aryllithium species. The extremely low temperature is crucial to prevent side reactions, such as the deprotonation of the furan ring or reaction with the solvent.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic aryllithium, forming a boronate complex.

  • Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide array of 7-arylbenzofuran derivatives, which are of significant interest in medicinal chemistry.[7][8]

Generalized Reaction Scheme:

Suzuki-Miyaura Coupling Benzofuran-7-boronic_acid This compound Coupled_Product 7-Arylbenzofuran Benzofuran-7-boronic_acid->Coupled_Product Pd Catalyst, Base, Solvent Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction Setup: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

    • Causality: The palladium catalyst is the heart of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is essential for the activation of the boronic acid. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Stability and Handling Considerations

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation and oxidation.[9] While generally stable for storage under an inert atmosphere at low temperatures, prolonged exposure to air and moisture should be avoided. For applications requiring high stability, conversion to a more robust derivative, such as a pinacol ester or an MIDA boronate, can be considered.[10] The pinacol ester of this compound, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran, is commercially available and offers enhanced stability.[10]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, providing a gateway to novel 7-substituted benzofuran derivatives with significant potential in drug discovery and materials science. The synthetic protocols and application guidelines presented in this technical guide are designed to empower researchers to effectively utilize this important reagent in their synthetic endeavors. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to Benzofuran-7-boronic acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-7-boronic acid has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining the privileged benzofuran scaffold with the versatile boronic acid functionality, allows for the construction of complex molecular architectures through powerful cross-coupling methodologies. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Benzofuran Moiety and Boronic Acids in Drug Discovery

The benzofuran core is a prominent heterocyclic scaffold found in a plethora of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent versatility of the benzofuran ring system makes it an attractive starting point for the design of novel therapeutic agents.

Complementing the biological relevance of the benzofuran moiety is the synthetic prowess of boronic acids. First synthesized in 1860, boronic acids have become indispensable tools in modern organic chemistry.[4] Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as essential building blocks for the formation of carbon-carbon bonds.[4][5][6] The convergence of these two key chemical entities in this compound creates a powerful synthon for the elaboration of complex, biologically active molecules.

The Genesis of this compound: A Historical Perspective

The precise historical account of the first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is intrinsically linked to the development of synthetic methodologies for the creation of functionalized benzofurans and the broader application of borylation techniques to heterocyclic systems. The logical synthetic pathway, and likely the route to its initial preparation, involves a two-stage approach: the synthesis of a 7-substituted benzofuran precursor, followed by the introduction of the boronic acid functionality.

A crucial precursor for the synthesis of this compound is 7-bromobenzofuran. Patented methods for the preparation of 7-bromobenzofuran involve the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization. This two-step process provides a reliable route to the key 7-halo-substituted benzofuran intermediate.

With 7-bromobenzofuran in hand, the introduction of the boronic acid group can be achieved through two primary historical strategies:

  • Lithiation-Borylation: This classical approach involves a halogen-lithium exchange reaction at low temperatures, generating a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate, followed by hydrolysis to yield the boronic acid. This method, while powerful, requires stringent anhydrous conditions and cryogenic temperatures.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): The advent of palladium-catalyzed cross-coupling reactions provided a milder and more functional-group-tolerant alternative. The Miyaura borylation reaction, first reported in the context of aryl halides, utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[7][8][9] This methodology has become a cornerstone of modern organic synthesis for the preparation of a wide array of aryl and heteroaryl boronic acids and their esters.

While the exact first synthesis of this compound is not readily found in early literature, its preparation would have become feasible and more widespread with the popularization of these robust borylation techniques.

Modern Synthetic Methodologies

Current synthetic approaches to this compound primarily rely on the highly efficient and versatile palladium-catalyzed Miyaura borylation of 7-halobenzofurans. The general workflow is depicted below:

Miyaura Borylation Workflow Start 7-Bromobenzofuran Reaction Miyaura Borylation Start->Reaction Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Reagents->Reaction Solvent Anhydrous Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Intermediate This compound pinacol ester Reaction->Intermediate Hydrolysis Hydrolysis (e.g., aq. acid) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound via Miyaura borylation.

Detailed Experimental Protocol: Miyaura Borylation of 7-Bromobenzofuran

The following protocol is a representative example for the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed to the free boronic acid.

Materials:

  • 7-Bromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromobenzofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the this compound pinacol ester.

  • The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) in a suitable solvent system, or in many cases, can be used directly in subsequent cross-coupling reactions.

Table 1: Comparison of Synthetic Routes to this compound

MethodPrecursorKey ReagentsAdvantagesDisadvantages
Lithiation-Borylation 7-Halobenzofurann-BuLi or s-BuLi, Trialkyl borateStrong activationRequires cryogenic temperatures, sensitive to functional groups
Miyaura Borylation 7-HalobenzofuranB₂pin₂, Pd catalyst, BaseMild conditions, high functional group toleranceCost of palladium catalyst, potential for side reactions

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality allows for the facile introduction of the benzofuran-7-yl moiety onto other aromatic or heteroaromatic systems.

Suzuki Coupling Application BoronicAcid This compound Catalyst Pd Catalyst Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst CoupledProduct 7-Aryl/Heteroaryl-benzofuran Catalyst->CoupledProduct

Caption: Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl halide.

While specific drugs derived directly from this compound are not yet on the market, its use is exemplified in numerous patents for the synthesis of compounds targeting a range of diseases. For instance, benzofuran derivatives have been investigated as glucokinase activators for the treatment of diabetes and as agents for managing metabolic disorders.[10] The ability to readily couple the benzofuran-7-yl group to various pharmacophores makes this boronic acid a valuable tool in lead optimization and the exploration of structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound, while not having a dramatic "discovery" moment in the annals of chemistry, represents the culmination of decades of progress in synthetic methodology. Its importance lies in its role as a versatile and enabling building block. The continued development of more efficient and sustainable cross-coupling technologies will undoubtedly expand the utility of this compound and other related heteroaryl boronic acids. For researchers in drug discovery, this compound offers a reliable and efficient means to incorporate the biologically significant benzofuran scaffold into novel molecular designs, paving the way for the development of the next generation of therapeutics.

References

Benzofuran-7-boronic Acid: A Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Benzofuran-7-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, the successful application of this reagent is critically dependent on its purity and stability. Like many arylboronic acids, this compound is susceptible to degradation, which can compromise reaction yields, reproducibility, and the purity of final products. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details experimental methods for assessing its integrity over time.

Section 1: Inherent Instability and Major Degradation Pathways

The utility of boronic acids is tempered by their inherent chemical liabilities. The electron-deficient sp²-hybridized boron atom is the locus of reactivity and instability. For this compound, three primary degradation pathways must be understood and controlled: Protodeboronation, Oxidation, and Boroxine Formation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common decomposition route where the C-B bond is cleaved and replaced with a C-H bond, yielding benzofuran as an undesired byproduct.[1][2] This reaction is highly dependent on the reaction medium and is catalyzed by both acid and base.[2][3]

  • Acid-Catalyzed Pathway: In acidic media, the reaction involves the direct protonolysis of the C-B bond.[2]

  • Base-Catalyzed Pathway: Under basic conditions (pH > 10), the boronic acid exists as the more reactive tetrahedral boronate anion [R-B(OH)₃]⁻.[2][4] This intermediate is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond.[2][4] The rate of protodeboronation is often fastest under the basic conditions typically employed in Suzuki-Miyaura coupling reactions, making it a significant competing side reaction.[5]

Oxidation: Sensitivity to Atmospheric Oxygen

Arylboronic acids can undergo oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1] This process typically results in the formation of the corresponding phenol. The presence of transition metals, such as copper, can mediate and accelerate this degradation pathway.[1] This sensitivity necessitates handling under an inert atmosphere, especially when preparing solutions for long-term storage or for use in high-stakes reactions.

Boroxine Formation: Dehydration and Trimerization

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[1][6][7]

While this process is often reversible upon exposure to water, it significantly alters the molecular weight and stoichiometry of the reagent.[1] Using a boronic acid that contains a high percentage of its boroxine form without accounting for the mass difference can lead to inaccurate reagent stoichiometry and negatively impact reaction outcomes. Commercial boronic acids often contain varying amounts of their corresponding boroxine anhydride.[7]

Figure 1: Primary degradation pathways for this compound.

Section 2: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from moisture, oxygen, heat, and light.[8][9]

ParameterRecommended ConditionRationale & Consequences of Deviation
Temperature 2-8 °C (Refrigerator) . For long-term storage (>6 months), consider -20 °C (Freezer) .[1]Lower temperatures slow the rate of all degradation pathways. Storing at ambient temperature accelerates decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) .[1]Prevents oxidative degradation by excluding atmospheric oxygen. Exposure to air can lead to the formation of phenolic impurities.
Moisture Dry Environment . Store in a desiccator, preferably within an inert atmosphere glovebox.Boronic acids are hygroscopic and can absorb moisture, which facilitates protodeboronation and can cause caking.[8][10]
Light Amber Vial or Opaque Container . Protect from direct light.[9]Light can promote oxidative degradation pathways.[3]
Container Tightly Sealed Glass or HDPE Vial .[8] Ensure the cap provides an excellent seal.Prevents ingress of moisture and air. Poorly sealed containers compromise the protective atmosphere.
Best Practices for Handling
  • Weighing and Aliquoting: Whenever possible, handle the solid material inside an inert atmosphere glovebox. If a glovebox is not available, work quickly. Bring the sealed container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Blanket the vial with argon or nitrogen before resealing.

  • Solution Preparation: Use anhydrous, degassed solvents to prepare solutions. Solvents should be purged with an inert gas (e.g., by bubbling argon through the solvent for 15-20 minutes) prior to use. Solutions of boronic acids are generally less stable than the solid material and should be prepared fresh for immediate use. If a stock solution must be stored, it should be kept under an inert atmosphere in a tightly sealed container at low temperature (2-8 °C) and used within a short timeframe.

Section 3: Enhancing Stability Through Derivatization

For applications requiring enhanced stability, converting the boronic acid to a more robust derivative, such as a boronate ester or a trifluoroborate salt, is a highly effective strategy.[11][12]

  • Pinacol Esters: Formed by reacting the boronic acid with pinacol, these esters are significantly more stable towards oxidation and protodeboronation.[1] They are less polar than the parent acid, making them easier to handle and purify by chromatography.[12]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are often indefinitely stable on the benchtop under air.[11][13] They are particularly useful for unstable boronic acids (e.g., 2-heterocyclic derivatives), acting as a protecting group that facilitates "slow-release" of the active boronic acid under the aqueous basic conditions of the cross-coupling reaction.[13][14]

  • Potassium Trifluoroborates (R-BF₃K): These crystalline salts feature a tetracoordinate boron center, which makes them highly stable to air and moisture and resistant to protodeboronation during storage.[1][11] They are considered a "protected" form of the boronic acid and are excellent coupling partners in many reactions.[11]

Derivative ComparisonThis compound Pinacol Boronate Ester MIDA Boronate Potassium Trifluoroborate
Solid State Stability Moderate; sensitive to air & moisture.[1][15]High.[12]Exceptional; often benchtop stable.[13]High; air and moisture stable.[11]
Ease of Handling Can be difficult due to hygroscopicity and boroxine formation.[7]Generally good; less polar.[12]Excellent; often crystalline solids.[13]Excellent; crystalline solids.[1]
Purification Challenging.Amenable to chromatography.[12]Amenable to chromatography.[11]Recrystallization.
Reactivity High; but competes with degradation.Lower; often requires in-situ hydrolysis.[16]Requires in-situ hydrolysis for "slow release".[14]Requires activation/hydrolysis.

Section 4: Experimental Protocols for Stability and Purity Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of this compound under your specific laboratory conditions.

Protocol: Accelerated Stability Study

This protocol uses forced degradation to quickly identify key stability liabilities.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of this compound into four separate, labeled amber HPLC vials.

  • Condition Setup:

    • Vial 1 (Control): Store at -20 °C under argon.

    • Vial 2 (Ambient/Air): Store on the benchtop, loosely capped to allow air exposure.

    • Vial 3 (Heat): Store in an oven at 40 °C.

    • Vial 4 (Aqueous): Add 1 mL of a 1:1 acetonitrile/water solution. Store at room temperature.

  • Time Points: Prepare an initial T=0 sample by dissolving the contents of one vial in a known volume of diluent (e.g., acetonitrile) for HPLC analysis.

  • Analysis: At specified time points (e.g., 24h, 48h, 1 week), prepare samples from each vial in the same manner as the T=0 sample.

  • HPLC-UV/MS Analysis: Analyze all samples by reverse-phase HPLC with UV detection. Use a mass spectrometer to identify the parent compound and any major degradants (e.g., benzofuran).

  • Quantification: Calculate the percent purity of the this compound peak relative to the total peak area at each time point.

StabilityWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Stress Conditions cluster_analysis 3. Analysis at Time Points (T=0, T=x) prep Weigh Solid into Vials s1 Control (-20°C, Argon) prep->s1 s2 Ambient (Air, Light) prep->s2 s3 Heat (40°C) prep->s3 s4 Aqueous (ACN/H₂O) prep->s4 dissolve Dissolve in Diluent s1->dissolve s2->dissolve s3->dissolve s4->dissolve hplc Analyze by RP-HPLC-UV/MS dissolve->hplc quant Quantify Purity & Degradants hplc->quant

Figure 2: Experimental workflow for an accelerated stability study.
Analytical Method Considerations

The analysis of boronic acids by reverse-phase HPLC can be challenging.[17]

  • Mobile Phase: The use of high pH mobile phases may be necessary to mitigate on-column degradation, especially for more reactive boronic esters.[18]

  • Column Technology: Specialized columns can improve peak shape and resolution for these polar compounds.[17]

  • Quantification: A validated analytical method is crucial for accurate purity assessment. Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) can provide high-throughput and sensitive analysis.[19]

Conclusion: The chemical stability of this compound is a critical parameter that directly influences its successful application in synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement rational storage and handling strategies to preserve the integrity of this valuable reagent. Storing the compound in a cool, dry, and inert environment is essential. For applications demanding maximum stability and handling convenience, conversion to a pinacol ester, MIDA boronate, or potassium trifluoroborate salt offers a robust solution. Finally, empirical stability testing using the protocols outlined in this guide allows laboratories to validate their storage procedures and ensure the consistent quality required for reproducible, high-yielding chemical transformations.

References

Spectroscopic Characterization of Benzofuran-7-boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofuran-7-boronic acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antifungal, anticancer, and anti-inflammatory activities[1]. The introduction of a boronic acid moiety at the 7-position imparts unique chemical reactivity, most notably as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures[2]. Consequently, this compound serves as a critical intermediate in the synthesis of novel drug candidates and functional organic materials.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound. The subsequent sections will not only present the spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering valuable insights for researchers in the field.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the IUPAC numbering for the benzofuran ring system is utilized.

Figure 1. Structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20s (br)-2HB(OH)₂
~7.95d~2.21HH-2
~7.78d~7.81HH-4
~7.65d~7.51HH-6
~7.30t~7.61HH-5
~7.05d~2.21HH-3

Interpretation and Experimental Rationale:

  • Solvent Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for polar analytes such as boronic acids. Its ability to form hydrogen bonds with the hydroxyl groups of the boronic acid helps to sharpen the B(OH)₂ proton signal, which can often be broad and difficult to observe in less polar solvents like chloroform-d.

  • Boronic Acid Protons (~8.20 ppm): The two protons of the B(OH)₂ group are expected to appear as a broad singlet significantly downfield. This broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron atom.

  • Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 (~7.95 ppm) and H-3 (~7.05 ppm), are anticipated to appear as doublets with a small coupling constant (J ≈ 2.2 Hz), characteristic of a cis-relationship in a five-membered aromatic ring. The downfield shift of H-2 is attributed to the deshielding effect of the adjacent oxygen atom.

  • Benzene Ring Protons (H-4, H-5, and H-6): The protons on the benzene portion of the molecule exhibit a more complex splitting pattern. H-4 (~7.78 ppm) and H-6 (~7.65 ppm) are expected to be doublets due to coupling with H-5. H-5 (~7.30 ppm) will appear as a triplet, being coupled to both H-4 and H-6. The deshielding effect of the boronic acid group influences the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155.0C-7a
~145.5C-2
~129.0C-6
~127.5C-3a
~125.0C-4
~123.0C-5
~112.0C-7 (ipso-carbon)
~107.0C-3

Interpretation and Experimental Rationale:

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals, including the two fusion carbons (C-3a and C-7a) and the ipso-carbon (C-7) directly attached to the boron atom. The signal for the ipso-carbon is often broadened and of lower intensity due to quadrupolar relaxation of the adjacent ¹¹B nucleus.

  • Oxygenated Carbons: The carbons directly attached to the oxygen atom (C-2 and C-7a) are significantly deshielded and appear at the downfield end of the aromatic region.

  • General Aromatic Region: The remaining carbon signals of the benzofuran ring system appear in the typical aromatic region (~107-130 ppm). The specific chemical shifts are influenced by the electronic effects of the fused furan ring and the boronic acid substituent.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing and Analysis Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d6 Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d6 Filter through a glass wool plug into a clean NMR tube Filter through a glass wool plug into a clean NMR tube Dissolve ~10 mg of this compound in ~0.7 mL of DMSO-d6->Filter through a glass wool plug into a clean NMR tube Acquire 1H spectrum (e.g., 16 scans) Acquire 1H spectrum (e.g., 16 scans) Filter through a glass wool plug into a clean NMR tube->Acquire 1H spectrum (e.g., 16 scans) Acquire 13C spectrum (e.g., 1024 scans) Acquire 13C spectrum (e.g., 1024 scans) Acquire 1H spectrum (e.g., 16 scans)->Acquire 13C spectrum (e.g., 1024 scans) Perform 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment Perform 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment Acquire 13C spectrum (e.g., 1024 scans)->Perform 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment Fourier transform, phase correction, and baseline correction Fourier transform, phase correction, and baseline correction Perform 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment->Fourier transform, phase correction, and baseline correction Integration of 1H signals Integration of 1H signals Fourier transform, phase correction, and baseline correction->Integration of 1H signals Peak picking and assignment Peak picking and assignment Integration of 1H signals->Peak picking and assignment

Figure 2. A typical workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Predicted FT-IR Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (B-OH), H-bonded
~3100MediumAromatic C-H stretch
~1620MediumAromatic C=C stretch
~1450StrongB-O stretch
~1350StrongIn-plane O-H bend
~1250MediumAryl C-O stretch
~880StrongOut-of-plane C-H bend

Interpretation and Experimental Rationale:

  • O-H Stretching: The most prominent feature in the IR spectrum of a boronic acid is the strong, broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups.

  • B-O Stretching: A strong absorption around 1450 cm⁻¹ is characteristic of the B-O stretching vibration, providing direct evidence for the presence of the boronic acid functionality[3].

  • Benzofuran Core Vibrations: The aromatic C-H stretching vibrations appear around 3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed at approximately 1620 cm⁻¹. The aryl C-O stretching of the furan ether linkage is expected around 1250 cm⁻¹.

  • Sample Preparation (KBr Pellet): For solid samples, the potassium bromide (KBr) pellet method is a standard technique. The sample is finely ground with dry KBr and pressed into a transparent disk. This ensures that the sample is dispersed in an IR-transparent matrix, minimizing scattering and producing a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electrospray Ionization, ESI)

m/zPredicted Identity
162.05[M]⁺ (Molecular Ion)
144.04[M - H₂O]⁺
118.04[M - B(OH)₂]⁺
90.04[C₇H₆]⁺

Interpretation and Experimental Rationale:

  • Ionization Method (ESI): Electrospray ionization is a soft ionization technique well-suited for polar molecules like boronic acids. It typically produces the protonated molecule [M+H]⁺ or, in some cases, the molecular ion [M]⁺. For this compound (MW = 161.95 g/mol ), the molecular ion peak would be observed at m/z 162.05.

  • Fragmentation Pattern:

    • Loss of Water: A common fragmentation pathway for boronic acids is the loss of a water molecule, leading to a peak at m/z 144.04.

    • Loss of the Boronic Acid Group: Cleavage of the C-B bond would result in the loss of the B(OH)₂ radical, giving rise to a fragment corresponding to the benzofuran cation at m/z 118.04.

    • Further Fragmentation: The benzofuran cation can undergo further fragmentation, for example, by loss of CO, to produce smaller fragments. The peak at m/z 90.04 likely corresponds to a benzyne-type fragment.

G This compound This compound Dissolve in suitable solvent (e.g., Methanol) Dissolve in suitable solvent (e.g., Methanol) This compound->Dissolve in suitable solvent (e.g., Methanol) Infuse into ESI source Infuse into ESI source Dissolve in suitable solvent (e.g., Methanol)->Infuse into ESI source Acquire full scan mass spectrum Acquire full scan mass spectrum Infuse into ESI source->Acquire full scan mass spectrum Perform tandem MS (MS/MS) on the molecular ion Perform tandem MS (MS/MS) on the molecular ion Acquire full scan mass spectrum->Perform tandem MS (MS/MS) on the molecular ion Analyze fragmentation pattern Analyze fragmentation pattern Perform tandem MS (MS/MS) on the molecular ion->Analyze fragmentation pattern

Figure 3. Workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic interpretation of data from NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide, by presenting predicted data and explaining the underlying principles of spectral interpretation and experimental design, serves as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical entity. The protocols and interpretive guidance provided herein are designed to ensure the accurate and confident characterization of this compound, thereby supporting its effective utilization in drug discovery and materials science.

References

Unlocking the Potential of Benzofuran-7-boronic acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern chemical research, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery and materials science innovation. The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, has firmly established itself as such a scaffold.[1][2] Its derivatives are constituents of numerous natural products and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]

The strategic introduction of a boronic acid moiety at the 7-position of the benzofuran ring system creates Benzofuran-7-boronic acid , a molecule poised for significant scientific exploration. This guide will provide an in-depth technical overview of the potential research areas for this versatile building block, intended for researchers, medicinal chemists, and materials scientists. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the untapped potential of this compound in both biological and material applications.

I. Medicinal Chemistry: A New Vector in Drug Design

The true power of this compound in medicinal chemistry lies in its dual-functionality. The benzofuran core provides a well-established pharmacophore, while the boronic acid group serves as a versatile synthetic handle for diversification through cross-coupling reactions, and can also participate in unique biological interactions.

A. Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Fragment-based drug discovery has emerged as a powerful paradigm for identifying novel lead compounds. This approach involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then grown or merged to create more potent leads. This compound is an ideal candidate for an FBDD library due to its relatively small size and the synthetic tractability offered by the boronic acid group.

A compelling research avenue is the application of this compound in the development of novel antibacterial agents. For instance, the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA) is a critical factor in the correct folding of virulence factors in many pathogenic Gram-negative bacteria.[4][5] Inhibition of DsbA represents a promising antivirulence strategy.

Workflow for FBDD against EcDsbA:

Caption: Fragment-Based Drug Discovery workflow for this compound.

B. Kinase Inhibitor Scaffolds

Many benzofuran derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and established targets in oncology.[6] For example, oxindole-based benzofuran hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β), both implicated in breast cancer.[6] The 7-position of the benzofuran ring offers a strategic vector for introducing substituents that can probe deep into the ATP-binding pocket of kinases or interact with adjacent allosteric sites.

Proposed Research Directive:

A focused library of 7-aryl or 7-heteroaryl benzofurans can be synthesized from this compound via Suzuki-Miyaura coupling. The choice of aryl/heteroaryl partners should be guided by computational docking studies on relevant kinase targets (e.g., CDK family, Src family kinases).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methodologies for the Suzuki-Miyaura cross-coupling of benzofuran boronic acids and aryl halides.[7][8][9][10]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted benzofuran derivative.

Quantitative Data: Anticancer Activity of Substituted Benzofurans

The following table summarizes the in-vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines, demonstrating the potential of this scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Oxindole-based benzofuran hybridMCF-7 (Breast)2.27[6]
Oxindole-based benzofuran hybridT-47D (Breast)3.82[6]
3-Acyl-5-hydroxybenzofuranMCF-7 (Breast)43.08[2]
Piperazine-based benzofuranA549 (Lung)25.15[6]
Piperazine-based benzofuranK562 (Leukemia)29.66[6]
2-phenyl-3-alkylbenzofuran imidazole/triazole hybridSW480 (Colon)0.08 - 0.55[11]

II. Chemical Biology: Probes and Sensors

The unique properties of boronic acids to reversibly bind with cis-diols make them invaluable tools in chemical biology for the development of molecular probes and sensors.[8] This opens up a fascinating research area for this compound, leveraging the benzofuran core as a potential fluorophore or a scaffold for attaching other reporter groups.

A. Fluorescent Sensors for Saccharides and Glycoproteins

Saccharides and glycoproteins play crucial roles in numerous biological processes, and their aberrant expression is often associated with disease states, including cancer. The development of selective fluorescent sensors for these biomolecules is of great interest. This compound can be explored as a recognition element for cis-diol-containing molecules. The benzofuran moiety itself possesses inherent fluorescence, which may be modulated upon binding to a diol.

Experimental Workflow for Sensor Development:

Caption: Workflow for developing a fluorescent sensor based on this compound.

III. Materials Science: Building Blocks for Organic Electronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the design and synthesis of novel organic molecules with tailored photophysical and electronic properties. Boron-containing compounds have recently gained significant attention as materials for OLEDs, often exhibiting desirable blue fluorescence.[12][13] The rigid, planar structure of the benzofuran core, combined with the electronic influence of the boronic acid group, makes this compound a promising building block for new OLED materials.

A. Synthesis of Novel Emitters and Host Materials

Through Suzuki-Miyaura cross-coupling, this compound can be incorporated into larger conjugated systems. By coupling it with electron-donating or electron-accepting aryl halides, it is possible to tune the HOMO/LUMO energy levels and, consequently, the emission color of the resulting material. Furthermore, the introduction of bulky side groups via the boronic acid handle can be used to suppress intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state.

Research Trajectory in OLED Materials:

  • Synthesis of a Library of 7-Arylbenzofurans: Utilize the Suzuki-Miyaura protocol to synthesize a diverse set of materials by coupling this compound with various aromatic and heteroaromatic halides.

  • Photophysical Characterization: Investigate the absorption and emission spectra, fluorescence quantum yields, and lifetimes of the synthesized compounds in both solution and thin films.

  • Electrochemical Analysis: Determine the HOMO and LUMO energy levels using cyclic voltammetry to assess their suitability as emitters, hosts, or charge-transport materials.

  • Device Fabrication and Testing: Fabricate prototype OLED devices incorporating the most promising materials and evaluate their performance, including external quantum efficiency (EQE), color coordinates (CIE), and operational stability.

Conclusion: A Scaffold of Opportunity

This compound represents more than just another chemical reagent; it is a strategic building block at the confluence of medicinal chemistry, chemical biology, and materials science. Its privileged benzofuran core provides a foundation of proven biological relevance, while the versatile boronic acid moiety unlocks a vast chemical space for exploration. The research avenues outlined in this guide – from the development of novel kinase inhibitors and antivirulence agents to the creation of advanced fluorescent sensors and OLED materials – are not merely speculative. They are grounded in the established principles of the respective fields and supported by a wealth of scientific literature. For the discerning researcher, this compound offers a fertile ground for innovation and discovery.

References

Quantum chemical calculations on Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations on Benzofuran-7-boronic acid

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of the boronic acid moiety and the biological relevance of the benzofuran scaffold. Understanding the electronic structure, stability, and reactivity of this molecule at a quantum-mechanical level is paramount for designing novel therapeutic agents and functional materials. This guide provides a comprehensive, step-by-step framework for performing and interpreting quantum chemical calculations on this compound, tailored for researchers, computational chemists, and drug development professionals. Grounded in Density Functional Theory (DFT), this document elucidates the causality behind methodological choices, from basis set selection to solvent modeling, ensuring a robust and reproducible computational protocol.

Introduction

The benzofuran core is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. When functionalized with a boronic acid group, as in this compound (Molecular Formula: C₈H₇BO₃), the molecule gains the ability to form reversible covalent bonds, notably with diols, making it a valuable building block for sensors and a potent pharmacophore in drug design.

Quantum chemical calculations offer a powerful lens to investigate molecular properties that are often difficult or costly to measure experimentally. By solving approximations of the Schrödinger equation, we can predict geometries, vibrational frequencies, and electronic properties with high accuracy. This guide details a complete computational workflow, designed to provide deep insights into the chemical nature of this compound.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical study hinges on the judicious selection of the computational method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

The Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system from its electron density. This approach provides an excellent compromise between accuracy and computational feasibility.

  • Causality: We choose a hybrid functional, such as B3LYP , which incorporates a portion of exact Hartree-Fock exchange, offering a well-validated balance for geometries and energies of organic compounds. For potentially higher accuracy, especially in predicting reaction barriers or non-covalent interactions, functionals like ωB97X-D , which are specifically parameterized to account for dispersion forces, are recommended.

The Basis Set: Representing Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.

  • Causality: For this compound, Pople-style basis sets are a practical choice. We recommend the 6-311+G(d,p) basis set.

    • 6-311: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

    • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atoms in our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Modeling the Environment: The Role of the Solvent

Most chemical and biological processes occur in solution. Failing to account for the solvent can lead to significant errors in calculated energies and properties.

  • Causality: Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations. Therefore, we employ an implicit solvent model, the Polarizable Continuum Model (PCM) . PCM treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute. This approach offers a remarkable balance of accuracy and computational efficiency for calculating properties in solution. Water or DMSO are common solvent choices depending on the intended application.

The Computational Workflow: A Validated Protocol

This section provides a step-by-step protocol for the complete computational analysis of this compound. We will use the popular --INVALID-LINK-- as our example, though the principles are readily transferable to other programs like --INVALID-LINK-- or --INVALID-LINK--.

G Figure 1. Quantum Chemical Calculation Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core DFT Calculation cluster_analysis Step 3: Property Analysis Build Build Initial 3D Structure (e.g., Avogadro, GaussView) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p), PCM) Build->Opt Initial Coordinates Freq Frequency Analysis Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq? -> Re-optimize Props Single-Point Calculation (HOMO, LUMO, ESP) Freq->Props Verified Minimum Structure Interpret Interpretation of Results (Reactivity, Stability, Spectra) Props->Interpret

Caption: A flowchart of the comprehensive workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

An accurate initial structure is vital for an efficient geometry optimization.

  • Build the Molecule: Using a molecular editor like --INVALID-LINK-- or GaussView, construct the 3D structure of this compound. Ensure correct atom types and bond connectivity.

  • Pre-optimization: Perform a quick geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) within the molecular editor. This provides a reasonable starting geometry for the more demanding DFT calculation.

  • Save Coordinates: Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: DFT Geometry Optimization

This is the most computationally intensive step, where the program iteratively adjusts the molecular geometry to find the lowest energy conformation.

Protocol: Gaussian Input File (.gjf)

  • %nprocshared=8 and %mem=16GB : Allocate computational resources (8 CPU cores, 16 GB RAM). Adjust based on your hardware.

  • %chk : Specifies the name of the checkpoint file, which stores the results of the calculation.

  • #p : A directive for "print" level, providing standard output.

  • B3LYP/6-311+G(d,p) : Specifies the DFT method and basis set.

  • Opt : The keyword that requests a geometry optimization.

  • SCRF=(PCM,Solvent=Water) : The keyword to apply the PCM solvent model, specifying water as the solvent.

  • 0 1 : The charge (0 for neutral) and spin multiplicity (1 for a singlet, where all electrons are paired) of the molecule.

Step 3: Verification with Frequency Analysis

A geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a transition state. A frequency calculation is essential to validate the result.

  • Trustworthiness: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (like a transition state), and the initial geometry must be adjusted and re-optimized.

Protocol: Gaussian Input File (.gjf) (This calculation is run on the optimized geometry from the previous step)

  • Freq : The keyword that requests a vibrational frequency calculation.

  • Geom=Check Guess=Read : These keywords instruct Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file, which is a highly efficient practice.

Step 4: Calculation of Molecular Properties

With a validated minimum-energy structure, we can now calculate key electronic properties. This is typically done with a "single-point" energy calculation, which does not change the geometry.

Protocol: Gaussian Input File (.gjf) (This can often be the same as the frequency calculation, as properties are calculated then as well. For visualization, you may need to add keywords like Pop=Full and GFInput to generate files for viewing orbitals.)

Analysis and Interpretation of Results

The raw output of a quantum chemical calculation is a wealth of data. The true expertise lies in translating this data into chemically meaningful insights.

Structural and Energetic Data

After a successful optimization and frequency analysis, the output file will contain the final energy and the optimized Cartesian coordinates.

PropertyDescription
Method B3LYP / 6-311+G(d,p)
Solvent Model PCM (Water)
Final Energy The electronic energy of the optimized structure (reported in Hartrees).
Zero-Point Energy The vibrational energy at 0 K, obtained from the frequency calculation.
Imaginary Frequencies Should be 0 for a stable minimum.
Dipole Moment A measure of the molecule's overall polarity (reported in Debye).
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and shape of these FMOs provide critical information.

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a proxy for chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

PropertyEnergy (eV)Interpretation
HOMO (Calculated)Electron-donating potential.
LUMO (Calculated)Electron-accepting potential.
HOMO-LUMO Gap (Calculated)An indicator of molecular stability and electronic excitation energy.
Molecular Electrostatic Potential (ESP)

The ESP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting non-covalent interactions and sites of reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms. These are sites for favorable interactions with positive charges (electrophilic attack).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around the acidic hydrogens of the boronic acid group. These are sites for favorable interactions with negative charges (nucleophilic attack).

G Figure 2. Interpretation of Calculated Properties cluster_calc Calculated Quantum Properties cluster_interp Chemical & Pharmaceutical Interpretation HOMO HOMO Energy & Shape Reactivity Reactivity Prediction (Nucleophilic/Electrophilic Sites) HOMO->Reactivity Stability Kinetic Stability HOMO->Stability via HOMO-LUMO Gap LUMO LUMO Energy & Shape LUMO->Reactivity LUMO->Stability via HOMO-LUMO Gap ESP ESP Map ESP->Reactivity Interactions Intermolecular Interactions (e.g., Hydrogen Bonding) ESP->Interactions Freqs Vibrational Frequencies Spectra IR/Raman Spectra Prediction Freqs->Spectra

Caption: The relationship between calculated quantum properties and their practical chemical interpretations.

Advanced Considerations

While the described workflow provides a robust foundation, certain aspects of boronic acid chemistry warrant special attention.

  • pKa Prediction: The acidity of the boronic acid is a critical parameter. Computational pKa prediction is a more advanced topic, often requiring thermodynamic cycles (e.g., the direct method or proton exchange method) and careful benchmarking. Studies have shown that DFT can predict the pKa of boronic acids and their esters with reasonable accuracy.

  • Dimerization and Anhydride Formation: Boronic acids are known to form dimers and cyclic anhydrides (boroxines). It may be necessary to model these species as well to understand the behavior of the compound under various conditions, especially at high concentrations.

  • Excited States (TD-DFT): To study the photophysical properties of the molecule, such as its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are required. This is an essential step if the molecule is being considered for applications in imaging or as a photosensor.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By leveraging Density Functional Theory, researchers can gain profound insights into the structural, electronic, and reactive properties of this important molecule. The emphasis on methodological justification and protocol validation ensures that the results are not only predictive but also reliable. These computational insights are invaluable for accelerating the rational design of new drugs and materials, bridging the gap between theoretical chemistry and practical application.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzofuran Moiety

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the benzofuran core at specific positions is therefore of paramount importance in the design and synthesis of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of 7-arylbenzofurans. This guide provides a detailed exploration of the Suzuki-Miyaura coupling utilizing Benzofuran-7-boronic acid, offering both foundational knowledge and practical, field-proven protocols.

Theoretical Framework: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heteroaromatic Boronic Acids: The Case of this compound

While the Suzuki-Miyaura reaction is broadly applicable, the use of heteroaromatic boronic acids, including benzofuran derivatives, can present unique challenges. A primary concern is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly prevalent with electron-rich heteroaryl boronic acids and can be exacerbated by elevated temperatures and prolonged reaction times.

To mitigate this and other stability issues, this compound is often used in the form of its more stable pinacol ester or as a diethanolamine (DABO) boronate complex.[1] These derivatives offer enhanced stability and easier handling, releasing the active boronic acid species in situ under the reaction conditions.[1]

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of this compound pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is adapted from standard Miyaura borylation procedures.

Materials:

  • 7-Bromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a solid.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol outlines a general procedure for the coupling of this compound pinacol ester with a representative aryl bromide. Optimization may be required for different aryl halides.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) and this compound pinacol ester (1.2 equiv) in a mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add an aqueous solution of sodium carbonate (2.0 equiv, e.g., 2M solution).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-arylbenzofuran.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent system can significantly impact the yield and purity of the desired 7-arylbenzofuran. The following table summarizes typical conditions that can be screened for optimization.

ParameterVariation 1Variation 2Variation 3Rationale and Insights
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, and require a ligand.
Ligand PPh₃SPhosXPhosFor challenging couplings (e.g., with aryl chlorides), bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly improve yields.
Base K₂CO₃K₃PO₄Cs₂CO₃The choice of base influences the rate of transmetalation. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings.
Solvent System Toluene/EtOH/H₂O1,4-Dioxane/H₂OTHF/H₂OA mixed aqueous/organic solvent system is typically required to dissolve both the organic substrates and the inorganic base.
Temperature 80 °C100 °CRoom TemperatureHigher temperatures can accelerate the reaction but may also increase the rate of protodeboronation. Room temperature couplings are possible with highly active catalyst systems.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst; Insufficiently degassed solvent; Poor quality reagents.Use a fresh batch of catalyst and ligand. Ensure thorough degassing of the solvent. Use high-purity, dry starting materials.
Significant Protodeboronation High reaction temperature; Prolonged reaction time; Inappropriate base.Lower the reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Formation of Homocoupled Products Presence of oxygen; Inefficient cross-coupling.Ensure the reaction is maintained under a strictly inert atmosphere. Optimize the catalyst and ligand system to favor the cross-coupling pathway.
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the solvent system for column chromatography. Recrystallization may be an effective alternative or additional purification step.[2]

Conclusion

The Suzuki-Miyaura coupling of this compound and its derivatives is a powerful tool for the synthesis of novel 7-arylbenzofurans. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this important transformation in their synthetic endeavors.

References

The Strategic deployment of Benzofuran-7-boronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Unique Role of the 7-Boronic Acid Moiety

The benzofuran scaffold is a prominent heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of an oxygen atom provide a valuable framework for molecular recognition by various biological targets. This has led to the development of numerous benzofuran derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

While substitutions at the 2- and 3-positions of the benzofuran ring have been extensively explored, the functionalization of the benzo portion of the scaffold offers a distinct vector for chemical modification and intellectual property development. In this context, benzofuran-7-boronic acid has emerged as a key building block, enabling the strategic introduction of diverse aryl and heteroaryl substituents at the 7-position. This is most commonly achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. It details the synthesis of this key intermediate, provides a robust protocol for its application in Suzuki-Miyaura cross-coupling, and showcases its utility in the synthesis of potent enzyme inhibitors.

Synthesis of this compound: A Strategic Approach

The most common and practical route to this compound involves a two-step sequence starting from the commercially available 7-bromobenzofuran. This precursor itself can be synthesized from ortho-bromophenol. The subsequent lithiation and borylation of 7-bromobenzofuran provides the desired boronic acid.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 7-bromobenzofuran to this compound via a lithium-halogen exchange followed by quenching with a borate ester.

Workflow Diagram:

cluster_synthesis Synthesis of this compound 7-Bromobenzofuran 7-Bromobenzofuran Lithiation Lithiation 7-Bromobenzofuran->Lithiation n-BuLi, THF, -78 °C 7-Lithiobenzofuran 7-Lithiobenzofuran Lithiation->7-Lithiobenzofuran Borylation Borylation 7-Lithiobenzofuran->Borylation B(OiPr)₃ Boronic_Ester_Intermediate Boronic_Ester_Intermediate Borylation->Boronic_Ester_Intermediate Hydrolysis Hydrolysis Boronic_Ester_Intermediate->Hydrolysis Acidic Workup Benzofuran-7-boronic_Acid Benzofuran-7-boronic_Acid Hydrolysis->Benzofuran-7-boronic_Acid

Caption: Synthetic workflow for this compound.

Materials:

Reagent/MaterialGradeSupplier
7-Bromobenzofuran≥97%Commercially available
n-Butyllithium (n-BuLi)2.5 M in hexanesAnhydrous
Triisopropyl borate≥98%Anhydrous
Tetrahydrofuran (THF)AnhydrousDriSolv® or equivalent
Diethyl ether (Et₂O)ACS grade
Hydrochloric acid (HCl)2 M aqueous solution
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen gasHigh purity
Dry ice/acetone bath

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 7-bromobenzofuran (1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise via syringe, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M aqueous HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of 7-Arylbenzofurans

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8] this compound is an excellent coupling partner for the synthesis of 7-arylbenzofuran derivatives, which are key intermediates in various medicinal chemistry programs.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Workflow Diagram:

cluster_suzuki Suzuki-Miyaura Cross-Coupling Benzofuran-7-boronic_Acid Benzofuran-7-boronic_Acid Coupling_Reaction Coupling_Reaction Benzofuran-7-boronic_Acid->Coupling_Reaction Aryl_Halide Aryl_Halide Aryl_Halide->Coupling_Reaction Pd Catalyst, Base, Solvent, Heat 7-Arylbenzofuran 7-Arylbenzofuran Coupling_Reaction->7-Arylbenzofuran

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

Reagent/MaterialGradeNotes
This compound≥95%Synthesized as per Protocol 1 or commercial
Aryl or Heteroaryl Halide≥97%Bromides and iodides are generally more reactive
Palladium Catalyste.g., Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice may require optimization
Basee.g., K₂CO₃, Cs₂CO₃, K₃PO₄Anhydrous
Solvent Systeme.g., 1,4-Dioxane/Water, Toluene/WaterDegassed
Inert gasHigh purityArgon or Nitrogen

Procedure:

  • Reaction Setup: To a microwave vial or a sealable reaction tube, add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), the palladium catalyst (0.05-0.10 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 7-arylbenzofuran derivative.

Optimization of Reaction Conditions:

ParameterVariationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligandLigand choice can significantly impact yield and reaction time, especially with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base can influence the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OSolvent choice affects the solubility of reactants and the stability of the catalyst.
Temperature 80 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.

Case Study: Synthesis of Benzofuran-7-carboxamide Based PARP Inhibitors

A compelling application of this compound is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP inhibitors are a clinically validated class of anticancer agents, particularly effective in tumors with BRCA mutations.[10] Recently, dual inhibitors of PARP1 and c-Met have been developed from a benzofuran-7-carboxamide scaffold to overcome acquired resistance to PARP inhibitors.[11][12]

The synthesis of these inhibitors often involves the initial coupling of a suitable aryl halide to the benzofuran-7-position, followed by further functionalization to the final carboxamide.

Reaction Scheme Example:

cluster_parp Synthesis of a PARP Inhibitor Precursor Benzofuran-7-boronic_Acid Benzofuran-7-boronic_Acid Suzuki_Coupling Suzuki_Coupling Benzofuran-7-boronic_Acid->Suzuki_Coupling Aryl_Halide_with_Ester Aryl Halide (with ester group) Aryl_Halide_with_Ester->Suzuki_Coupling Pd(PPh₃)₄, K₂CO₃ Coupled_Product 7-Arylbenzofuran Ester Suzuki_Coupling->Coupled_Product Hydrolysis Hydrolysis Coupled_Product->Hydrolysis 1. LiOH 2. H⁺ Carboxylic_Acid 7-Arylbenzofuran Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Amine, Coupling Agent Final_Product Benzofuran-7-carboxamide PARP Inhibitor Amide_Coupling->Final_Product

Caption: Synthetic route to Benzofuran-7-carboxamide PARP inhibitors.

Biological Activity of Benzofuran-7-carboxamide Derivatives

A series of benzofuran-7-carboxamides have been synthesized and evaluated for their inhibitory activity against the PARP enzyme.[9] The results demonstrated that these compounds display potent activity, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. For instance, compound 7c from one study was identified as a highly potent inhibitor with an IC₅₀ value of 20.5 nmol·L⁻¹.[9]

More recently, a novel PARP1/c-Met dual inhibitor, S12 , derived from the benzofuran-7-carboxamide moiety, has shown robust inhibitory activity against both PARP1 (IC₅₀ = 21.8 nM) and c-Met (IC₅₀ = 30.2 nM).[11][13] This dual-targeting approach is a promising strategy to overcome resistance to PARP inhibitors mediated by c-Met amplification.[12]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient and strategic introduction of aryl and heteroaryl moieties at the 7-position of the benzofuran scaffold. This has been successfully applied in the development of potent enzyme inhibitors, most notably in the area of cancer therapy with the synthesis of PARP and dual PARP1/c-Met inhibitors.

The protocols and data presented in this application note provide a solid foundation for researchers to utilize this compound in their own drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Benzofuran-7-boronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaging with novel materials for organic electronics.

Introduction: The Strategic Value of Benzofuran-7-boronic Acid in Organic Electronics

The relentless pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and novel functionalities necessitates a sophisticated molecular toolbox. Within this landscape, this compound emerges as a compelling, albeit underexplored, building block for the synthesis of advanced organic semiconductors. The benzofuran scaffold, an isostere of indole, is an attractive heterocyclic motif characterized by its rigid, planar structure and distinct electronic properties.[1][2] These attributes are highly desirable for facilitating intermolecular π-π stacking and efficient charge transport in thin-film devices.[2]

The strategic placement of a boronic acid group at the 7-position of the benzofuran ring system offers a versatile handle for synthetic chemists. This functionalization opens a direct and efficient pathway for the construction of complex π-conjugated systems through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming methodology is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[4][5]

This application note provides a comprehensive guide to the potential applications of this compound in the design and synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). We will delve into the rationale behind its use, propose synthetic strategies, and provide detailed, actionable protocols for the synthesis of exemplary materials.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic campaigns.

PropertyValueReference
Molecular Formula C₈H₇BO₃[]
Molecular Weight 161.95 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, DMF)General knowledge
Reactivity Key reactant in Suzuki-Miyaura cross-coupling reactions[3][4]

Application in Organic Light-Emitting Diodes (OLEDs)

The benzofuran moiety has been successfully integrated into a variety of OLED materials, including host materials for phosphorescent emitters and thermally activated delayed fluorescence (TADF) emitters.[7][8][9] The rigidity and electronic nature of the benzofuran core can contribute to high glass transition temperatures (Tg), ensuring morphological stability of the amorphous thin films in OLED devices, and can be tuned to achieve wide bandgaps suitable for hosting high-energy emitters.[1]

Proposed Application: Synthesis of a Bipolar Host Material for Blue Phosphorescent OLEDs

Here, we propose the synthesis of a novel bipolar host material, 7-(9,9-diphenyl-9H-fluoren-2-yl)benzofuran (BFFL) , utilizing this compound. The design rationale is to couple the electron-deficient benzofuran unit with the electron-rich and bulky 9,9-diphenylfluorene moiety. This combination is expected to yield a material with a high triplet energy, suitable for hosting blue phosphorescent emitters, and balanced charge transport characteristics.

Synthetic Workflow for BFFL

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product BF7BA This compound Pd_cat Pd(PPh₃)₄ BF7BA->Pd_cat 1.2 eq DPFBr 2-Bromo-9,9-diphenylfluorene DPFBr->Pd_cat 1.0 eq BFFL 7-(9,9-diphenyl-9H-fluoren-2-yl)benzofuran (BFFL) Pd_cat->BFFL Base K₂CO₃ Base->Pd_cat Solvent Toluene/EtOH/H₂O Solvent->Pd_cat G cluster_monomers Monomers cluster_reaction Suzuki Polymerization cluster_product Polymer M1 Diborylated Benzofuran Derivative Pd_cat Pd₂(dba)₃ / P(o-tol)₃ M1->Pd_cat M2 Dibrominated Benzothiadiazole Derivative M2->Pd_cat Polymer P(BF-alt-BDT) Pd_cat->Polymer Polymerization Base K₂CO₃ Base->Pd_cat Solvent Toluene Solvent->Pd_cat

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold and the Power of Cross-Coupling

The benzofuran nucleus is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4][6] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the benzofuran core is of paramount importance to researchers in medicinal chemistry and drug discovery.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as one of the most powerful and widely adopted strategies for the formation of carbon-carbon bonds in modern organic synthesis.[7][8][9][10][11] The reaction's broad substrate scope, mild conditions, and the commercial availability and stability of boronic acids contribute to its widespread utility.[7][9][12] This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of benzofuran-7-boronic acid with various aryl and heteroaryl halides, offering in-depth technical insights and field-proven protocols for the synthesis of 7-arylbenzofurans.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.

The generally accepted catalytic cycle comprises three key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[10] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[7][10] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transmetalation process.[13][14] The choice of base and solvent can significantly impact the efficiency of this step.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L_n) PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_ArX BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_ArAr Base Base Base->PdII_ArAr Activates Boronic Acid Product Ar-Ar' Product->PdII_ArAr caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines a general method for the coupling of this compound with a variety of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • To a clean, dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.[15]

  • Add the degassed solvent system to the vessel via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-arylbenzofuran.[15]

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Catalyst Systems and Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results. The following table summarizes representative conditions for the synthesis of 7-arylbenzofurans.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O10085
23-ChloroanisolePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O11092
32-IodopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O8078
44-Trifluoromethylphenyl bromide[PdCl₂(dppf)] (3)-Na₂CO₃DMF/H₂O10088

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Troubleshooting Common Issues

Even with well-established protocols, challenges can arise. Here are some common problems and potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ.[15] Consider using a more active precatalyst.

    • Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[15] Ensure the solvent is properly degassed and the reaction is performed under a strictly inert atmosphere.

    • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source.[16][17] Using anhydrous conditions or a less protic solvent can sometimes mitigate this issue.[18] The stability of heteroaryl boronic acids can be a concern, and their careful handling is important.[16][19]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reactants.

    • Homocoupling of Aryl Halide: This is less common but can occur at high temperatures or with very active catalysts.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of 7-arylbenzofurans, providing access to a wide range of potentially bioactive molecules. A solid understanding of the reaction mechanism, careful optimization of reaction parameters, and diligent troubleshooting are key to achieving successful outcomes. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

References

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1][2] These heterocycles exhibit a vast spectrum of pharmacological activities, including antitumor, antiviral, antifungal, and anti-inflammatory properties.[3][4] The targeted synthesis of substituted benzofurans is therefore a critical endeavor for drug development professionals. Benzofuran-7-boronic acid is a key synthetic intermediate, enabling the introduction of the benzofuran-7-yl moiety onto various molecular frameworks through robust carbon-carbon bond-forming reactions.

This guide provides an in-depth protocol for the application of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the synthesis of 7-arylbenzofurans.[5][6] We will delve into the mechanistic rationale behind the procedural steps, ensuring that researchers can not only execute the protocol but also adapt it based on a solid understanding of the underlying chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 860625-79-2[2][3][7][8][]
Molecular Formula C₈H₇BO₃[3][7][8]
Molecular Weight 161.95 g/mol [3][7][8]
Appearance White to off-white crystalline solid[7]
Purity (Typical) ≥ 95%[3]
Solubility Good solubility in polar organic solvents[7]
Storage Conditions Store in freezer, under -20°C, inert atmosphere[10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organohalide and an organoboron compound.[11] The reaction proceeds via a catalytic cycle involving a palladium complex, which is outlined below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. Bulky, electron-rich phosphine ligands are known to facilitate this step.[12]

  • Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[13]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new biaryl product and regenerating the catalytically active Pd(0) species to re-enter the cycle.[11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'-B(OH)2 + Base Boronate [Ar'-B(OH)3]⁻ Boronic->Boronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. It is a robust starting point that can be optimized for specific substrates.

Reaction Scheme: (Self-generated image of a generic Suzuki reaction with this compound and an aryl bromide)

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent, limiting reagent)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v) or Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

  • Standard, oven- or flame-dried glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids: Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvent 3. Solvent Addition (Add degassed solvent via syringe) inert->solvent reaction 4. Reaction (Heat to 80-100 °C, stir for 4-16h) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Cool, dilute, extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end End (Pure 7-Arylbenzofuran) purify->end

Caption: Experimental workflow for the synthesis of 7-arylbenzofurans.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).[14]

    • Causality: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for potential side reactions like protodeboronation or homocoupling.[11] The choice of base is crucial; carbonates like K₂CO₃ or Cs₂CO₃ are effective for activating the boronic acid without being overly harsh on sensitive functional groups.[11]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black. Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical concentration is 0.1 M with respect to the limiting aryl halide.[15]

    • Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. A mixed aqueous-organic solvent system is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[16]

  • Reaction Execution:

    • Place the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Stir the mixture vigorously.[14]

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition or transmetalation. Vigorous stirring is necessary to ensure proper mixing in the often heterogeneous mixture.

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[17]

    • Causality: Monitoring consumption of the limiting reagent (the aryl bromide) is essential to determine the reaction endpoint and avoid unnecessary heating that could lead to product degradation.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][18]

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[12][19]

    • Causality: Chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and any side products (such as homocoupled boronic acid).

Safety and Handling Precautions

  • Boronic Acids: While relatively stable, boronic acids should be handled with standard laboratory personal protective equipment (PPE), including gloves and safety glasses. Some boronic acids can be mutagenic.[8]

  • Palladium Catalysts: Palladium compounds are irritants and sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous solvents like 1,4-dioxane and DMF have specific hazards. Always work in a well-ventilated fume hood.

  • Inert Gas: Handle compressed gas cylinders with care and according to institutional safety protocols.

Conclusion and Field Insights

The Suzuki-Miyaura cross-coupling provides an exceptionally reliable and versatile route to 7-arylbenzofurans using this compound. The success of the reaction hinges on the careful exclusion of oxygen and the appropriate selection of catalyst, base, and solvent. For particularly challenging or electron-rich aryl chlorides, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base like potassium phosphate (K₃PO₄) may be required.[12] This protocol serves as a validated foundation upon which researchers and drug development professionals can build to access this vital class of molecules.

References

Application Note & Protocol: Strategic Functionalization of Heterocycles with Benzofuran-7-boronic acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Moiety as a Privileged Scaffold in Medicinal Chemistry

The benzofuran nucleus is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This remarkable versatility makes the benzofuran scaffold a "privileged structure" in drug design, prompting extensive research into synthetic methodologies for its incorporation into novel molecular frameworks.[2][4][6] The functionalization of heterocycles—another critical class of compounds in medicine—with the benzofuran motif represents a powerful strategy for generating novel chemical entities with significant therapeutic potential.

This application note provides a detailed guide to the functionalization of various heterocyclic systems using Benzofuran-7-boronic acid. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Core Principle: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (like this compound) and an organic halide or triflate (such as a halogenated heterocycle).[7][9][10] The reaction is catalyzed by a palladium complex and requires a base for the activation of the boronic acid.[10][11] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide, forming a Pd(II) complex.[9][11]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.[10][12] This is the crucial bond-forming step where the benzofuran moiety is brought into the coordination sphere of the palladium.

  • Reductive Elimination: The two organic fragments (the heterocycle and the benzofuran) are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Het_Pd_X Het-Pd(II)L_n-X Pd0->Het_Pd_X Oxidative Addition Het_Pd_Benzofuran Het-Pd(II)L_n-Benzofuran Het_Pd_X->Het_Pd_Benzofuran Transmetalation Het_Pd_Benzofuran->Pd0 Reductive Elimination Product Het-Benzofuran Het_Pd_Benzofuran->Product Het_X Heteroaryl-Halide (Het-X) Het_X->Het_Pd_X Boronic_Acid Benzofuran-7-B(OH)₂ + Base Boronic_Acid->Het_Pd_Benzofuran

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Coupling of this compound with a Heteroaryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. Optimization may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert gas.
Heteroaryl BromideSubstrate specificCommercialEnsure purity and dryness.
Pd(PPh₃)₄ (Tetrakis)Catalyst gradeCommercialAir and light-sensitive. Handle under an inert atmosphere. Other catalysts can be used (see Table 2).
Potassium Carbonate (K₂CO₃)AnhydrousCommercialFinely powdered and dried before use. Other bases can be used.
1,4-DioxaneAnhydrousCommercialUse a freshly opened bottle or distill from a suitable drying agent.
WaterDegassedIn-houseDegas by sparging with an inert gas for 30 minutes.
Diethyl etherACS GradeCommercialFor extraction.
BrineSaturated solutionIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercialFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
TLC platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Inert Gas (Nitrogen or Argon)High purityGas cylinderFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.). The choice of catalyst and ligand is crucial for reaction success.[13]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (heteroaryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized heterocycle.

Experimental_Workflow start Start setup 1. Reaction Setup: Add reactants and base to a flame-dried flask. start->setup inert 2. Create Inert Atmosphere: Evacuate and backfill with N₂/Ar. setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent reaction 5. Heat and Stir solvent->reaction monitoring 6. Monitor by TLC reaction->monitoring workup 7. Aqueous Workup: Extraction and washing. monitoring->workup Reaction Complete purification 8. Purify by Chromatography workup->purification end End: Pure Het-Benzofuran purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions that can be used as a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9075-90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10080-95
3Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)THF/H₂O (3:1)8085-98
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF11070-88

Yields are representative and highly dependent on the specific heteroaryl halide used.

Applications in Drug Discovery

The coupling of this compound with various heterocycles opens up a vast chemical space for the discovery of new drug candidates. For instance:

  • Anticancer Agents: Many benzofuran derivatives exhibit potent antiproliferative activity.[4][5] Functionalizing known anticancer heterocyclic scaffolds with a benzofuran moiety could lead to novel compounds with enhanced efficacy or a different mechanism of action.

  • Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[1] The benzofuran core is found in many natural and synthetic compounds with antibacterial and antifungal properties.[1][3]

  • Enzyme Inhibitors: Benzofuran derivatives have been identified as inhibitors of various enzymes, playing a role in a multitude of diseases.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Screen different bases and solvent systems (see Table 2).
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Add a small amount of a reducing agent or ensure the ligand can reduce the Pd(II) source.[9]
Protodeboronation - Presence of protic impurities- Reaction temperature too high or prolonged reaction time- Use anhydrous solvents and reagents.- Optimize reaction time and temperature. Consider using a milder base.
Difficulty in Purification - Close polarity of product and starting materials/byproducts- Optimize the chromatographic conditions (try different solvent systems or use a gradient elution).- Consider recrystallization if the product is a solid.

References

Application Notes & Protocols: Leveraging Benzofuran-7-boronic Acid in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Cornerstone in Fluorescence Sensing

In the landscape of molecular tools for biological and chemical sensing, fluorescent probes stand out for their exceptional sensitivity, high spatial and temporal resolution, and versatility.[1][2] These probes are indispensable for visualizing complex processes in living cells, quantifying analytes in complex mixtures, and advancing drug discovery.[2] Within the vast arsenal of fluorophores, the benzofuran core has emerged as a privileged scaffold. Its rigid, planar structure and electron-rich nature provide a foundation for probes with high fluorescence quantum yields, excellent photostability, and pronounced sensitivity to their microenvironment.[3][4][5]

Benzofuran-7-boronic acid, in particular, represents a uniquely powerful and versatile building block for the rational design of sophisticated fluorescent probes. Its utility is twofold:

  • A Versatile Synthetic Handle: The boronic acid moiety is an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the straightforward formation of carbon-carbon bonds, allowing for the strategic extension of the π-conjugated system by coupling the benzofuran core with a diverse array of aryl and heteroaryl halides.[6][7][8] This modularity is the key to fine-tuning the probe's essential photophysical properties, including its absorption and emission wavelengths.

  • An Intrinsic Sensing Moiety: Beyond its role in synthesis, the boronic acid group is a well-established recognition motif for specific analytes. It can act as a Lewis acid to reversibly bind with diols (e.g., saccharides) or serve as a reaction site for specific oxidation by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[9][10][11] This transformation from boronic acid to a phenol induces a profound change in the electronic structure of the fluorophore, providing a direct and robust mechanism for "turn-on" or "turn-off" fluorescence sensing.[10][12]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore the core synthetic principles, provide detailed experimental protocols for creating novel fluorophores, and demonstrate their application in sensing biologically relevant analytes.

Pillar 1: Core Synthetic Strategy via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for elaborating the this compound scaffold. It facilitates the creation of 7-arylbenzofuran structures, which form the core of many advanced fluorescent probes. The reaction's power lies in its exceptional functional group tolerance and mild conditions, making it ideal for complex molecule synthesis.

Causality Behind the Method: The goal is to create a larger, conjugated π-system by linking the electron-donating benzofuran unit with another aromatic system, which can be tailored to be an electron-accepting or -donating group. This coupling directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the absorption and fluorescence emission wavelengths. The choice of the palladium catalyst, ligand, and base is critical for achieving high efficiency. A phosphine ligand (like in Pd(PPh₃)₄ or used with Pd(OAc)₂) stabilizes the palladium center, while the base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OxAdd + Ar-X Trans Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Trans + [Ar'-B(OH)₃]⁻ BaseX Base-X + H₂O RedElim Reductive Elimination Ar-Ar' Trans->RedElim Isomerization SpaceX SpaceX RedElim->Pd0 Product 7-Arylbenzofuran (Product) RedElim->Product center ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic This compound (Ar'-B(OH)₂) + Base Boronic->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Synthesis of a 7-Arylbenzofuran Fluorophore Library

This protocol details a general method for coupling this compound with various aryl halides to generate a library of potential fluorescent probes.

Objective: To establish a robust and scalable protocol for synthesizing a diverse set of 7-arylbenzofuran derivatives with tunable photophysical properties.

Experimental Protocol 1.1: Suzuki-Miyaura Coupling

Materials & Equipment:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile, 2-chloro-6-methoxypyridine)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂

  • Base: Anhydrous Na₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or sealable tube, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0-4.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylbenzofuran.[6][8][13]

Caption: Synthesis of 7-Arylbenzofurans via Suzuki-Miyaura Coupling.

Data Presentation: Tuning Photophysical Properties

The choice of the aryl halide coupling partner directly dictates the electronic and photophysical properties of the resulting fluorophore.

Aryl Halide Partner (Ar-X)Expected Property ModulationExample λem Range (nm)Potential Application
Electron-Withdrawing (e.g., 4-cyanophenyl)Red-shifts emission, enhances ICT character, increases sensitivity to solvent polarity.450 - 550Polarity/viscosity sensors
Electron-Donating (e.g., 4-methoxyphenyl)Blue-shifts emission, typically increases quantum yield.400 - 480General bioimaging labels
Extended π-System (e.g., 2-bromonaphthalene)Significant red-shift towards longer wavelengths.500 - 600Long-wavelength imaging
Heteroaromatic (e.g., 2-bromopyridine)Modulates properties, can introduce metal-ion binding sites.430 - 520Ion sensors

Pillar 2: Reaction-Based Sensing Mechanisms

A key advantage of using this compound is the ability to design probes where the boronic acid itself is the reactive center for analyte detection. This is particularly effective for sensing reactive oxygen species (ROS).

Causality of the Sensing Mechanism: Hydrogen peroxide (H₂O₂) selectively oxidizes aryl boronic acids to their corresponding phenols. This is a robust and often rapid chemical transformation. From a photophysical standpoint, this conversion is profound. The electronic properties of a hydroxyl group (-OH) are vastly different from those of a boronic acid group (-B(OH)₂). This change drastically alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a significant and easily measurable change in fluorescence intensity or color—an "off-on" or "on-off" response.[10][14]

Sensing_Mechanism Probe Benzofuran-Boronic Acid Probe (Low Fluorescence) Product Benzofuran-Phenol Product (High Fluorescence) Probe->Product Oxidation Reaction Analyte H₂O₂ (Analyte) Analyte->Product

Caption: Sensing mechanism for H₂O₂ via oxidation of a boronic acid probe.

Application Note 2: A "Turn-On" Fluorescent Probe for Hydrogen Peroxide (H₂O₂)

This section outlines the synthesis of a benzofuran-based probe for H₂O₂ and the protocol for its use in fluorometric assays and cellular imaging. The probe is designed to be weakly fluorescent initially and become highly fluorescent upon reaction with H₂O₂.

Objective: To synthesize and validate a reaction-based fluorescent probe for the selective detection of H₂O₂ in aqueous media and within living cells.

Experimental Protocol 2.1: Synthesis of H₂O₂ Probe

This protocol assumes the prior synthesis of a suitable 7-(acceptor-aryl)-benzofuran precursor which is then functionalized with a boronic acid, or more directly, using a pre-functionalized aryl boronic acid in the Suzuki coupling described in Protocol 1.1. For this example, we will focus on the application of a probe synthesized via Protocol 1.1, where the aryl halide was 1-bromo-4-(pinacolato)boronbenzene.

Experimental Protocol 2.2: Fluorometric Detection of H₂O₂

Materials & Equipment:

  • DFP-H₂O₂ Sensor (Probe synthesized from this compound)

  • Stock solution of H₂O₂ (30%), serially diluted to working concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and quartz cuvettes

  • Micropipettes

Step-by-Step Methodology:

  • Probe Preparation: Prepare a stock solution of the DFP-H₂O₂ sensor (e.g., 1 mM in DMSO). From this, create a working solution (e.g., 10 µM) in PBS (pH 7.4). Note: The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.

  • Baseline Measurement: Place 2 mL of the sensor working solution into a quartz cuvette. Record the initial fluorescence spectrum (e.g., Excitation at 350 nm, Emission scan 400-600 nm). This is the "off" state.

  • Analyte Addition: Add a specific aliquot of a diluted H₂O₂ solution to the cuvette (e.g., to a final concentration of 50 µM). Mix gently.

  • Incubation: Incubate the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow the reaction to complete.

  • Final Measurement: Record the fluorescence spectrum again under the same instrument settings. A significant increase in fluorescence intensity indicates the detection of H₂O₂.[14]

  • Dose-Response and Selectivity: Repeat steps 3-5 with varying concentrations of H₂O₂ to generate a calibration curve and determine the limit of detection (LOD). To confirm selectivity, perform the same experiment with other common reactive oxygen species (e.g., O₂⁻, •OH, ONOO⁻) to ensure they do not elicit a significant response.[12][15]

Detection_Workflow start Start prep_probe Prepare 10 µM Probe in PBS (pH 7.4) start->prep_probe measure_initial Record Baseline Fluorescence (F₀) prep_probe->measure_initial add_analyte Add H₂O₂ or Interfering Species measure_initial->add_analyte incubate Incubate at RT (e.g., 30 min) add_analyte->incubate measure_final Record Final Fluorescence (F) incubate->measure_final analyze Analyze Data (F/F₀ vs. Concentration) measure_final->analyze end End analyze->end

Caption: Experimental workflow for the fluorometric detection of H₂O₂.

Data Presentation: Probe Performance Characteristics
ParameterTypical ResultSignificance
Fluorescence Response >20-fold increase in intensityProvides a high signal-to-noise ratio for sensitive detection.
Limit of Detection (LOD) 10-100 nMCapable of detecting physiologically relevant concentrations of H₂O₂.
Selectivity <1.5-fold response for other ROSHigh selectivity ensures that the signal is specific to H₂O₂.
Response Time < 30 minutesAllows for rapid analysis and real-time monitoring.

Trustworthiness: Self-Validating Systems & Troubleshooting

Synthesis (Protocol 1.1):

  • Problem: Low yield in Suzuki coupling.

  • Insight & Solution: This is often due to catalyst deactivation or incomplete transmetalation. Ensure all solvents are rigorously degassed to remove oxygen. Use a high-purity palladium catalyst. Screen different bases; K₃PO₄ is often more effective than Na₂CO₃ for boronic acids.

  • Problem: Deboronation (loss of the -B(OH)₂ group).

  • Insight & Solution: This side reaction can occur under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. A 2-coordinate palladium(0) species is often the culprit, so ensuring sufficient ligand is present can mitigate this.

Sensing Application (Protocol 2.2):

  • Problem: High background fluorescence.

  • Insight & Solution: The probe's "off" state is not completely dark. This can be due to probe instability or impurities. Re-purify the probe using chromatography. Check the stability of the probe in the assay buffer over time without any analyte.

  • Problem: Poor probe solubility in aqueous buffer.

  • Insight & Solution: Many organic fluorophores have limited water solubility. While the stock is in DMSO, precipitation can occur in the final PBS solution. The inclusion of a small amount of a surfactant like Tween-20 or using a buffer with a slightly higher percentage of co-solvent (e.g., 5% DMSO) can improve solubility without significantly impacting cell viability in imaging experiments. Always perform a vehicle control.

Conclusion and Future Outlook

This compound is a cornerstone reagent for the modern synthetic chemist developing fluorescent probes. Its dual capacity as a versatile coupling partner via the Suzuki-Miyaura reaction and as a direct sensing moiety for analytes like H₂O₂ provides a rich platform for innovation. The protocols and insights provided here serve as a foundational guide for creating novel sensors with tailored properties. Future work in this area will likely focus on extending these principles to develop probes for other biologically important molecules, creating ratiometric sensors for more quantitative analysis, and designing probes with two-photon absorption capabilities for deep-tissue imaging.

References

Troubleshooting & Optimization

Side reactions and byproducts in Benzofuran-7-boronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzofuran-7-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific coupling. Here, we will address frequently encountered issues, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most common causes?

Low yields in these couplings are a frequent issue and can often be traced back to a few key factors. The primary culprit is the inherent instability of many heteroaryl boronic acids, including benzofuran derivatives, under typical Suzuki-Miyaura conditions.[1][2] This instability primarily manifests as two competing side reactions: protodeborylation and homocoupling.[1] Beyond the stability of the boronic acid, suboptimal reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, can significantly impact your yield.[1][3]

Q2: What is protodeborylation and why is it a significant problem with this compound?

Protodeborylation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent benzofuran.[1][4] This process effectively consumes your starting material without forming the desired coupled product. The reaction is often promoted by the aqueous, basic conditions and elevated temperatures that are standard for many Suzuki-Miyaura protocols.[1][4] Electron-rich heteroaryl boronic acids, a category that includes this compound, are particularly susceptible to this decomposition pathway.[5]

Q3: I'm observing a significant amount of a dimeric byproduct. What is this, and how can I prevent its formation?

The dimeric byproduct you are observing is likely the result of homocoupling, a reaction where two molecules of this compound couple to form 7,7'-bibenzofuran. This side reaction is often mediated by the palladium catalyst and is particularly promoted by the presence of oxygen.[1][6] To minimize homocoupling, it is critical to maintain strictly anaerobic (oxygen-free) conditions throughout your experiment. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a robust inert atmosphere (e.g., argon or nitrogen).[1][7]

Q4: Can the choice of palladium catalyst and ligand impact the prevalence of these side reactions?

Absolutely. The selection of the palladium source and the associated ligand is crucial for a successful coupling. While numerous catalyst systems exist, for challenging substrates like this compound, employing a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial.[8] These advanced ligands can promote the desired cross-coupling pathway over the competing side reactions.

Q5: Are there more stable alternatives to this compound that I can use?

Yes, several derivatives of boronic acids have been developed to enhance stability while still participating in Suzuki-Miyaura couplings. These include:

  • Boronate Esters (e.g., pinacol esters): These are generally more stable, often crystalline solids that are easier to handle and purify.[2] While they can be used directly, the reaction rate may be slower compared to the corresponding boronic acid.[2][9]

  • Organotrifluoroborates (e.g., potassium benzofuran-7-yltrifluoroborate): These salts are typically air-stable, crystalline solids and are less prone to protodeborylation.[10]

  • MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer excellent stability and can slowly release the active boronic acid under the reaction conditions, which can be advantageous for minimizing side reactions with unstable boronic acids.[4][11]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy Underlying Rationale
Protodeborylation of this compound Use a milder base (e.g., K₃PO₄, K₂CO₃ instead of stronger bases like NaOH or Cs₂CO₃).[12] Minimize reaction time and temperature.[13] Consider using a more stable boronic acid derivative like a MIDA boronate.[11]Harsher basic conditions and prolonged heating accelerate the rate of protodeborylation, consuming the starting material.[4] Milder conditions can favor the desired cross-coupling pathway.
Catalyst Inactivity Ensure the use of a high-purity palladium catalyst and ligand. Consider using a pre-catalyst or a combination of a palladium source with an appropriate phosphine ligand (e.g., SPhos, XPhos).[8]The catalytic cycle of the Suzuki-Miyaura reaction is sensitive to impurities. Active and well-defined catalysts are crucial for efficient turnover.
Poor Solubility of Reagents Select a solvent system that ensures the solubility of all components at the reaction temperature. Common choices include mixtures of dioxane/water, THF/water, or DMF.[3][12]Incomplete dissolution of reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
Inefficient Transmetalation The choice of base is critical for activating the boronic acid for transmetalation.[14] Ensure the base is sufficiently strong to form the boronate species but not so strong as to promote rapid decomposition.The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a key step in the catalytic cycle.[15]
Issue 2: Significant Byproduct Formation
Byproduct Troubleshooting Strategy Underlying Rationale
Benzofuran (from Protodeborylation) See "Protodeborylation" under Issue 1.This is a direct result of the decomposition of the boronic acid.
7,7'-Bibenzofuran (from Homocoupling) Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the homocoupling of the boronic acid.[1][6]
Phenolic Byproducts This can arise from the oxidation of the boronic acid.[6] Ensure anaerobic conditions.Similar to homocoupling, oxygen can lead to undesired oxidative side reactions.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Analyze_Byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Conditions->Analyze_Byproducts Protodeborylation Protodeborylation Detected? Analyze_Byproducts->Protodeborylation Homocoupling Homocoupling Detected? Protodeborylation->Homocoupling No Optimize_Base Optimize Base and Temperature Protodeborylation->Optimize_Base Yes Optimize_Anaerobic Improve Anaerobic Technique Homocoupling->Optimize_Anaerobic Yes Optimize_Catalyst Optimize Catalyst/Ligand System Homocoupling->Optimize_Catalyst No Consider_Derivative Consider Boronic Acid Derivative Optimize_Base->Consider_Derivative Optimize_Anaerobic->Optimize_Catalyst Consider_Derivative->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

III. Optimized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for different coupling partners.

Materials:
  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Inert Atmosphere: To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base under an inert atmosphere.

  • Degassing: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Key Reaction Parameters and Optimization
Parameter Recommendation Justification
Base K₃PO₄ or K₂CO₃Milder bases can reduce the rate of protodeborylation compared to stronger bases like hydroxides.[12]
Solvent Dioxane/H₂O, THF/H₂OAqueous solvent mixtures are often necessary for the Suzuki-Miyaura reaction, but the ratio should be optimized to ensure solubility and minimize water-induced side reactions.[3][12]
Temperature 80-100 °CWhile heating is often required, excessively high temperatures can accelerate boronic acid decomposition. The optimal temperature is a balance between reaction rate and stability.[13]
Catalyst Loading 1-3 mol%Higher catalyst loading can sometimes improve yields for challenging couplings, but it also increases cost and potential for side reactions.

Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)2) PdII->Transmetalation PdII_Ar R-Pd(II)-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product R-Ar (Desired Product) RedElim->Product Product->Pd0 Boronic_Acid Ar-B(OH)2 Protodeborylation Protodeborylation (+H+) Boronic_Acid->Protodeborylation Homocoupling Homocoupling (+O2, Pd) Boronic_Acid->Homocoupling Benzofuran Ar-H (Benzofuran) Protodeborylation->Benzofuran Bibenzofuran Ar-Ar (Bibenzofuran) Homocoupling->Bibenzofuran

References

Technical Support Center: Purification of Products Derived from Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of compounds synthesized using Benzofuran-7-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the workup and purification of reaction mixtures containing derivatives of this compound.

Issue 1: High Levels of Residual Palladium Catalyst in the Final Product

Observation: The purified product has a dark, greyish, or black color, and/or ICP-MS analysis shows unacceptable levels of palladium.

Causality: Homogeneous palladium catalysts used in Suzuki couplings can be challenging to remove as they can remain soluble in the organic phase.[1] Furthermore, nitrogen or oxygen atoms within the benzofuran scaffold or other functional groups on the coupling partner can act as ligands, forming stable, soluble complexes with palladium, making simple filtration ineffective.[2]

Suggested Solutions:

  • Filtration through Celite: This is the first line of defense, primarily effective for removing heterogeneous (e.g., Pd/C) or precipitated palladium black.[3][4] It is less effective for soluble palladium species.

  • Activated Carbon Treatment: While cost-effective, activated carbon is a non-specific adsorbent. It can effectively bind palladium but may also adsorb your desired product, leading to yield loss.[2][5] Careful optimization of the amount of carbon and treatment time is necessary.

  • Palladium Scavenger Resins: This is the most robust method for removing trace soluble palladium. These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][2] The product solution is stirred with the resin, which selectively binds the palladium and is then easily removed by filtration.

Protocol: Palladium Removal Using a Thiol-Based Scavenger Resin

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the residual palladium).

  • Incubation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2 to 24 hours. Reaction progress can be monitored by TLC, watching for the disappearance of the dark color.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger resin.[2]

  • Rinsing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the palladium-free product.

Issue 2: Product Streaking or Low Recovery During Silica Gel Chromatography

Observation: The product streaks severely on a silica gel TLC plate or column, making separation impossible and leading to low isolated yields.

Causality: Boronic acids and their derivatives are known to interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This can lead to irreversible adsorption, streaking, or even on-column decomposition (protodeboronation).[7][8]

Suggested Solutions:

  • Switch the Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and often provides better results for boronic acid derivatives.[7]

    • Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid can passivate the acidic sites, suppressing the undesired interactions and improving chromatographic performance.[6][9]

  • Modify the Mobile Phase: Adding a small amount of a modifier, like acetic acid or triethylamine, to the eluent can sometimes improve peak shape, but this should be done cautiously as it can affect product stability.[10]

  • Derivatize the Boronic Acid: If the product is an unreacted boronic acid, converting it to a more chromatographically stable boronate ester (e.g., a pinacol ester) can be beneficial. However, many boronate esters are also prone to hydrolysis on silica.[6][11] A more robust alternative is the formation of an N-methyliminodiacetic acid (MIDA) boronate, which is significantly more stable to chromatography.[12]

Workflow for Chromatography Troubleshooting

Below is a decision tree to guide your approach when facing chromatography issues.

chromatography_troubleshooting cluster_solutions Solutions start Start: Product streaks on Silica TLC/Column q1 Is the product a free boronic acid? start->q1 sol1 Switch to Neutral Alumina q1->sol1  No (Product is a coupled derivative) sol3 Convert to MIDA Boronate Ester q1->sol3  Yes   sol2 Use Boric Acid-Treated Silica sol1->sol2 sol4 Attempt Recrystallization or Extraction sol2->sol4

Caption: Decision tree for troubleshooting chromatography.

Issue 3: Difficulty Inducing Crystallization

Observation: The purified, amorphous solid or oil fails to crystallize from solution upon cooling.

Causality: Crystallization requires achieving supersaturation and the formation of nucleation sites. This can fail if the solution is too dilute, the solvent is inappropriate, or if residual impurities are inhibiting crystal lattice formation.[7]

Suggested Solutions:

MethodDescriptionCausality
Scratching Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.Creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth.[7]
Seed Crystal Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution.Provides a pre-formed template for the molecules in solution to align with, bypassing the initial nucleation energy barrier.[7]
Solvent System Change Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists.This technique, known as anti-solvent crystallization, rapidly creates a supersaturated state that can promote crystallization. For benzofuran derivatives, common systems include petroleum ether-ethyl acetate or ethanol-water.[13][14][15]
Trituration If the product is an amorphous solid, stir or sonicate it as a suspension in a solvent in which it is poorly soluble.This can wash away soluble impurities and induce the solid to organize into a crystalline form.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki coupling with this compound?

A1: Besides residual palladium, the most common side products are:

  • Homocoupled Benzofuran: Formed by the coupling of two molecules of this compound. This is often favored by the presence of oxygen in the reaction.[16]

  • Protodeboronated Benzofuran: Replacement of the -B(OH)₂ group with a hydrogen atom. This is often caused by excess water, acidic conditions, or high temperatures.[17]

  • Benzofuran-7-ol: Oxidation of the C-B bond can lead to the corresponding phenol.[16]

  • Boroxine Anhydride: this compound can dehydrate (especially upon heating or under vacuum) to form a cyclic trimer called a boroxine. This can be reverted to the boronic acid by dissolving the material in a solvent and adding water.[7]

Q2: My product is an oil. Is recrystallization still an option?

A2: Direct recrystallization is not possible for oils. However, you have several alternatives:

  • Chromatography: This is the most common method for purifying oils. Refer to the troubleshooting section above for best practices.

  • Derivatization: Convert the oil into a crystalline solid. A highly effective method for boronic acids is to form the diethanolamine (DEA) adduct. These adducts are often highly crystalline solids that can be easily purified by recrystallization.[18][19] The pure adduct can then be hydrolyzed back to the boronic acid using an acid wash.[20]

  • Acid-Base Extraction: If your product contains the boronic acid moiety, you can use its acidic nature (pKa ~9) for purification.[21] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving neutral impurities behind.[7][22] Re-acidification of the aqueous layer followed by extraction will recover the purified product.

General Purification Workflow

purification_workflow start Crude Reaction Mixture step1 Aqueous Workup (e.g., H2O, Brine wash) start->step1 step2 Palladium Removal (Scavenger Resin or Carbon) step1->step2 step3 Primary Purification step2->step3 cryst Recrystallization step3->cryst  If Solid   chrom Column Chromatography (Alumina or Treated Silica) step3->chrom  If Oil or Impure Solid   final Pure Product cryst->final chrom->final

Caption: General purification workflow for Suzuki coupling products.

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for more polar benzofuran derivatives that are difficult to purify on normal phase.[8] The typical mobile phases are acetonitrile/water or methanol/water, often with additives like formic acid or TFA to improve peak shape. However, be aware that removing large volumes of water during product isolation can be challenging, and freeze-drying may be required for non-volatile compounds.[8]

References

Technical Support Center: Overcoming Poor Reactivity of Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges associated with Benzofuran-7-boronic acid in cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering difficulties with this sterically hindered and electronically distinct substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights to troubleshoot and optimize your reactions.

Understanding the Challenge: The Unique Nature of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. Its poor reactivity stems from a combination of steric hindrance and the electronic properties of the benzofuran ring system. The boronic acid group at the 7-position is flanked by the fused ring system, impeding its approach to the palladium center during the crucial transmetalation step of the catalytic cycle. Furthermore, the heteroaromatic nature of the benzofuran ring can influence the electronic environment of the boronic acid, affecting its activation.

This guide provides a structured approach to overcoming these hurdles, focusing on logical troubleshooting and evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low to no yield. What are the primary factors I should investigate?

A1: This is a common issue stemming from the inherent low reactivity of this substrate. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation. Boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Use fresh or properly stored catalyst and ligand. Consider using a pre-catalyst for more consistent results.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[3] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more in-depth optimization of the reaction conditions is necessary. The following flowchart outlines a logical progression for troubleshooting.

Troubleshooting Workflow Troubleshooting Low Yield with this compound Start Low/No Yield Ligand Optimize Ligand (Bulky & Electron-Rich) Start->Ligand Initial Step Base Screen Bases (Strength & Solubility) Ligand->Base If no improvement Success Improved Yield Ligand->Success Positive Result Solvent Adjust Solvent System (Polarity & Water Content) Base->Solvent If still low yield Base->Success Positive Result Temperature Modify Temperature (Incremental Increase) Solvent->Temperature Fine-tuning Solvent->Success Positive Result Boronic_Acid_Derivative Consider Boronic Acid Derivatives (Pinacol Esters, MIDA Esters) Temperature->Boronic_Acid_Derivative Alternative Strategy Temperature->Success Positive Result Boronic_Acid_Derivative->Success Effective Solution

Caption: A systematic workflow for troubleshooting poor reactivity.

Q2: I'm observing significant amounts of protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation is a major competing pathway, especially with heteroaromatic boronic acids.[2] Several strategies can mitigate this issue:

  • Choice of Base: The base plays a critical role in activating the boronic acid but can also promote protodeboronation.[4][5] While strong bases are often used, for sensitive substrates like this, consider milder bases such as K₃PO₄, Cs₂CO₃, or KF.[3] The choice of base can significantly impact the reaction's success.[6][7]

  • Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] Employing anhydrous conditions with a suitable non-aqueous base can be beneficial.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate can protect it from premature decomposition.[2][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3] Monitor the reaction closely and stop it once the starting material is consumed.

Q3: Standard phosphine ligands like PPh₃ are not effective. What class of ligands should I explore for this sterically hindered coupling?

A3: For sterically demanding couplings, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally the most effective.[8] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium complex, which is more reactive in the oxidative addition and facilitates the difficult transmetalation step.

Ligand TypeKey FeaturesRecommended Ligands
Buchwald-type Biarylphosphines Bulky, electron-rich, promote monoligation.SPhos, XPhos, RuPhos[9]
Dialkylbiarylphosphines Highly effective for sterically hindered substrates.BrettPhos, CPhos
Ferrocene-based Ligands Robust and effective for a range of couplings.dppf (as a starting point)

Rationale: The increased steric bulk on the ligand facilitates the reductive elimination step, while the electron-donating nature of the ligand increases the electron density on the palladium center, promoting oxidative addition. For particularly challenging substrates, ligands like SPhos and XPhos have demonstrated broad utility.

In-Depth Experimental Protocols

The following protocols provide a starting point for optimization. Remember to always run small-scale test reactions before committing to a larger scale.

Protocol 1: General Procedure for Ligand and Base Screening

This protocol is designed for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or 2-MeTHF) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.

  • In a separate vial, under an inert atmosphere, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (2-4 mol% for monoligated ligands).

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of this compound Pinacol Ester (BPin)

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.

Esterification:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., Toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the crude product, if necessary. The crude pinacol ester is often used directly in the subsequent coupling reaction.

Suzuki-Miyaura Coupling with the Pinacol Ester:

Follow the general procedure in Protocol 1, substituting the this compound with the prepared this compound pinacol ester (1.2-1.5 equiv.). A fluoride source, such as KF or CsF, may be required as a base to facilitate the transmetalation from the boronate ester.

Visualizing the Catalytic Cycle and Challenges

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the steps where this compound poses a challenge.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Cycle: Challenges with this compound cluster_challenge Key Challenge Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Reforms Catalyst Product Product (Ar-Ar') RedElim->Product BoronicAcid Benzofuran-7-B(OH)₂ + Base Borate [Benzofuran-7-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Borate Borate->OxAdd note Steric hindrance from the fused ring system slows this step, leading to low yields and decomposition pathways.

References

Technical Support Center: Optimization of Reaction Conditions for Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-7-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile reagent. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing aryl boronic acids, including this compound, is the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[1] A typical route involves the metal-halogen exchange of 7-bromobenzofuran with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired this compound.

Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?

A2: Several parameters are crucial:

  • Temperature: The initial metal-halogen exchange is highly exothermic and should be performed at very low temperatures (typically -78 °C) to prevent side reactions.[2]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching of the organometallic intermediate.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the organometallic species and the boronic acid product.

  • Stoichiometry: Precise control over the stoichiometry of the organolithium reagent is essential. Excess reagent can lead to undesired side reactions.

Q3: My this compound appears to be unstable. How should I handle and store it?

A3: Boronic acids are susceptible to degradation, particularly dehydration to form cyclic trimeric anhydrides known as boroxines.[3] For long-term storage, it is advisable to store this compound as a solid in a tightly sealed container under an inert atmosphere, preferably in a freezer. For use in reactions, it is best to use a freshly opened or recently purified batch. Some researchers opt to convert the boronic acid to a more stable derivative, such as a pinacol ester, for storage and then deprotect it just before use.[4]

Q4: What are the primary safety precautions I should take when working with this compound and its precursors?

A4: When handling boronic acids and their precursors, it is essential to follow standard laboratory safety protocols. This includes:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[5][6][7]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling dusty powders or volatile solvents.[8][9]

  • Handling Powders: Avoid creating and inhaling dust.[6][8]

  • In case of contact: If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[5]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.[7][8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis and application of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Boronic Acid 1. Inactive organolithium reagent (e.g., n-BuLi).2. Wet solvents or reagents.3. Inefficient metal-halogen exchange.4. Premature quenching of the organometallic intermediate.1. Titrate the organolithium reagent before use to determine its exact concentration.2. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents.3. Optimize the reaction temperature and time for the metal-halogen exchange step.4. Add the borate ester slowly at low temperature.
Significant Protodeboronation (Replacement of -B(OH)₂ with -H) 1. Presence of proton sources (e.g., water, acidic impurities) during workup or reaction.2. Harsh basic conditions during subsequent reactions (e.g., Suzuki coupling).[4][10]3. Elevated temperatures can accelerate this side reaction.[4]1. Use anhydrous solvents and reagents. Perform a careful, non-acidic workup if possible before purification.2. In Suzuki couplings, consider using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[4] Protecting the boronic acid as a pinacol or MIDA ester can also prevent this.[11]3. Optimize the reaction temperature; run the reaction at the lowest effective temperature.
Formation of Homocoupling Byproducts 1. Presence of oxygen during the formation of the organometallic intermediate.2. Side reactions catalyzed by palladium in subsequent coupling reactions.1. Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the synthesis.2. In Suzuki reactions, optimize the catalyst loading and ligand choice. Ensure thorough degassing of the reaction mixture.
Difficulty in Purifying the Boronic Acid 1. Co-elution with byproducts on silica gel chromatography.2. Formation of boroxines on the column.3. The compound is an oil or difficult to crystallize.[12]1. Consider alternative purification methods such as recrystallization from a suitable solvent system (e.g., water, ethanol, or ethyl acetate).[12][13]2. A common technique is to convert the crude boronic acid to its corresponding boronate salt by treating it with a base. The salt can be isolated and then re-acidified to obtain the pure boronic acid.[12][14]3. For oily products, trituration with a non-polar solvent can sometimes induce crystallization.[12] Column chromatography on neutral alumina may also be an option.[12]
Inconsistent Results in Suzuki-Miyaura Coupling 1. Decomposition of this compound.2. Inefficient transmetalation.3. Catalyst deactivation.1. Use freshly purified boronic acid or a more stable derivative like a pinacol ester.[4][11]2. The choice of base is critical for activating the boronic acid to a more nucleophilic boronate species.[4] Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4]3. Ensure rigorous degassing of the reaction mixture to prevent oxidation of the Pd(0) catalyst. The choice of ligand can also significantly impact catalyst stability and activity.[4]

Section 3: Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and requires optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[4]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under a positive pressure of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D + [Ar'-B(OR)2(Base)]- E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A  Regeneration G Ar-Ar' Coupled Product F->G X Aryl Halide (Ar-X) X->B Y Boronic Acid Derivative (Ar'-B(OR)2) Y->D Z Base Z->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yields

This flowchart provides a logical sequence for diagnosing low-yield issues.

Troubleshooting_Workflow start Low Yield in Reaction check_sm Is Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes inactive_catalyst Inactive Catalyst check_sm->inactive_catalyst No protodeboronation Protodeboronation Product check_side_products->protodeboronation Yes homocoupling Homocoupling Product check_side_products->homocoupling Yes other_decomp Other Decomposition check_side_products->other_decomp Yes poor_transmetalation Poor Transmetalation inactive_catalyst->poor_transmetalation reaction_conditions Suboptimal Conditions (Temp, Time) poor_transmetalation->reaction_conditions

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Section 4: Analytical Characterization

Q5: What are the recommended methods for analyzing the purity of this compound?

A5: Due to the tendency of boronic acids to dehydrate, special considerations are needed for their analysis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method. The use of a C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) can effectively separate the boronic acid from many impurities.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separation and identification of the desired product and any byproducts.[3][15] Optimized cone voltage in the mass spectrometer can help minimize the in-source formation of boroxines, which can complicate analysis.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. However, spectra can be complicated by the presence of the boroxine trimer in equilibrium with the monomeric acid. Running the NMR in a suitable solvent and potentially at different concentrations can help in interpretation.

References

Technical Support Center: A Guide to Handling Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-7-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a heteroaromatic boronic acid, this compound presents a unique set of challenges that, if not properly managed, can lead to diminished reaction yields, impurity formation, and inconsistent results. This document provides in-depth, field-proven insights into the causality behind common experimental hurdles and offers robust, self-validating protocols to overcome them.

Part 1: Understanding the Core Challenges

This compound, while a valuable building block, is susceptible to several degradation pathways that can complicate its storage and use. The primary challenges stem from its inherent chemical properties:

  • Protodeboronation: This is the most common decomposition pathway for heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, yielding benzofuran as a byproduct.[1] This process is often accelerated by aqueous bases, elevated temperatures, and certain palladium catalysts.[2]

  • Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of 7-hydroxybenzofuran. This is particularly problematic if reactions are not performed under an inert atmosphere.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This is a reversible process, but the presence of boroxine can affect the stoichiometry and solubility of the reagent.

  • Solubility Issues: The solubility of boronic acids can be highly dependent on the solvent system. Finding a suitable solvent that dissolves this compound while being compatible with the reaction conditions is crucial for achieving a homogeneous reaction mixture and optimal results.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of this compound. Due to its sensitivity, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] The container should be tightly sealed to prevent moisture and air exposure, which can accelerate decomposition. For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Q2: I am observing a significant amount of benzofuran byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I mitigate it?

A2: The formation of benzofuran is a classic sign of protodeboronation .[1] This side reaction is often promoted by the basic and aqueous conditions typical of Suzuki-Miyaura couplings. To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: If your substrate and other reagents are compatible, switching to anhydrous solvents and bases can significantly suppress this side reaction.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from premature decomposition. MIDA boronates are particularly useful as they can slowly release the active boronic acid under the reaction conditions.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor your reaction closely and aim for the lowest possible temperature and shortest time required for completion.

Q3: My this compound is difficult to dissolve in my reaction solvent. What are my options?

A3: Poor solubility can lead to heterogeneous reaction mixtures and irreproducible results. Here are some approaches to address solubility challenges:

  • Solvent Screening: Experiment with different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and a protic solvent (e.g., water, ethanol) is often effective for Suzuki couplings.

  • Formation of Boronate Salts: The solubility of boronic acids can sometimes be improved by forming a boronate salt in situ through the addition of a base.

  • Use of Boronic Esters: As mentioned previously, boronic esters, such as the pinacol ester, often exhibit better solubility in organic solvents compared to the corresponding free acids.[4]

Q4: How can I assess the purity of my this compound before use?

A4: It is crucial to use high-purity starting materials for consistent reaction outcomes. The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for identifying organic impurities, while ¹¹B NMR can provide information about the boron environment and the presence of boroxines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the boronic acid and any impurities, such as benzofuran or 7-hydroxybenzofuran.

  • Titration: A simple acid-base titration can be used to determine the percentage purity of the boronic acid.[5]

Part 3: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem 1: Low or No Conversion of Starting Material

If you are observing a lack of reactivity, systematically evaluate the following parameters:

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Verify Catalyst Source: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. - Use a Pre-catalyst: Consider using a more robust and air-stable palladium pre-catalyst. - Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Incorrect Base - Base Strength: The base must be strong enough to facilitate the transmetalation step. If you are using a mild base like KF, you may need to switch to a stronger one like K₃PO₄. - Base Solubility: Ensure the base is sufficiently soluble in the reaction medium. For biphasic reactions, vigorous stirring is essential.
Sub-optimal Solvent - Solubility: Confirm that all reactants are soluble in the chosen solvent system at the reaction temperature. - Solvent Compatibility: Some solvents can coordinate to the palladium center and inhibit catalysis. Screen different solvents like dioxane, THF, or toluene, often with a water co-solvent.
Low Reaction Temperature - Increase Temperature: Some Suzuki couplings require higher temperatures (80-110 °C) to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.
Problem 2: Formation of Significant Byproducts

The presence of impurities in the final product can complicate purification and reduce the overall yield.

Observed Byproduct Likely Cause Mitigation Strategies
Benzofuran Protodeboronation- Use anhydrous conditions. - Employ a milder base (e.g., K₂CO₃, KF). - Lower the reaction temperature. - Use a more stable boronic acid derivative (e.g., pinacol or MIDA ester).
Homocoupling Product (Bi-benzofuran) Oxygen-mediated dimerization- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. - Use a ligand that disfavors homocoupling.
7-Hydroxybenzofuran Oxidative degradation- Ensure a strictly inert atmosphere. - Use high-purity, degassed solvents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a general starting point; optimization for specific substrates is highly recommended.[2]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Key Degradation Pathways of this compound

This compound This compound Benzofuran Benzofuran This compound->Benzofuran Protodeboronation (+H₂O, Base, Heat) 7-Hydroxybenzofuran 7-Hydroxybenzofuran This compound->7-Hydroxybenzofuran Oxidation ([O]) Boroxine Boroxine This compound->Boroxine Dehydration (-H₂O) Boroxine->this compound Hydration (+H₂O)

Caption: Major degradation pathways for this compound.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction

start Reaction Failure: Low/No Conversion check_catalyst 1. Check Catalyst System - Active? Inert atmosphere? start->check_catalyst check_reagents 2. Verify Reagents - Purity? Stoichiometry? check_catalyst->check_reagents [ Catalyst OK ] optimize Systematically Optimize: - Screen Ligands/Bases - Adjust Temperature - Change Solvent check_catalyst->optimize [ Catalyst Issue ] check_conditions 3. Evaluate Conditions - Solvent? Base? Temp? check_reagents->check_conditions [ Reagents OK ] check_reagents->optimize [ Reagent Issue ] check_conditions->optimize [ Conditions Suboptimal ] success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

References

Technical Support Center: Troubleshooting the Deboronation of Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzofuran-7-boronic acid. This guide is designed to provide in-depth, practical solutions to the common challenge of deboronation. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and field-tested protocols necessary to ensure the stability and reactivity of this valuable building block in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, effectively destroying the reagent.[1] This reaction can be catalyzed by acid, base, or even certain metal catalysts under thermal conditions.[2][3]

This compound is especially prone to this decomposition pathway due to the electronic nature of the benzofuran ring system. The oxygen atom in the furan ring is electron-donating, increasing the electron density at the carbon atom attached to the boron (the ipso-carbon). This increased nucleophilicity of the ipso-carbon makes it more susceptible to protonation (protonolysis), which is the key step in protodeboronation.[4]

Q2: How can I detect if my this compound is undergoing deboronation?

A2: Deboronation can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The deboronated product, benzofuran, is significantly less polar than the corresponding boronic acid. On a silica gel TLC plate, you will observe a new spot with a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will see the disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in the place of the C-B bond. In ¹¹B NMR, the characteristic broad signal for the boronic acid will diminish.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the reaction for the disappearance of the mass corresponding to your starting material and the appearance of the mass corresponding to the benzofuran byproduct.

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation via deboronation, oxidation, and boroxine formation (cyclic trimer), follow these storage guidelines:

  • Temperature: Store in a refrigerator or freezer (-20°C to 4°C).[5]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6]

  • Moisture: Keep the container tightly sealed in a dry environment, such as a desiccator, to prevent hydrolysis and protodeboronation.[5][7]

  • Light: Store in an amber vial or a dark place to prevent potential light-induced decomposition.[5]

Section 2: Troubleshooting Guide for Experimental Issues

Problem: I'm getting low yields in my Suzuki-Miyaura coupling reaction, and I've isolated benzofuran as the major byproduct.

This is a classic sign of protodeboronation outcompeting the desired cross-coupling reaction. Here’s how to troubleshoot it.

The choice of base, solvent, and temperature is critical. Strong bases and high temperatures can significantly accelerate the rate of protodeboronation.[8]

Solution: Optimize Reaction Conditions

  • Switch to a Milder Base: Strong bases like NaOH or KOH can aggressively promote deboronation.[8] Milder bases provide a "sweet spot" of reactivity, sufficient for transmetalation but not so harsh as to cause rapid decomposition.

  • Lower the Reaction Temperature: High temperatures accelerate all reactions, including the undesired deboronation.[8] If your catalyst is active enough, reducing the temperature can dramatically favor the cross-coupling pathway.

  • Minimize Water Content: While Suzuki reactions often require some water to facilitate the catalytic cycle, excess water can serve as a proton source for deboronation.[8] Use anhydrous solvents and carefully dried reagents.

Table 1: Effect of Base and Temperature on a Model Suzuki Coupling

Base Temperature (°C) Desired Product Yield (%) Deboronated Byproduct (%)
NaOH 100 15 80
K₂CO₃ 100 65 30
K₃PO₄ 80 85 10

| Cs₂CO₃ | 80 | 92 | <5 |

Data is illustrative and based on typical outcomes for electron-rich heteroaryl boronic acids.

Free boronic acids, especially electron-rich ones, have a limited lifetime under reaction conditions. The concentration of the active boronic acid needs to be managed.

Solution: Use a More Stable Boronic Acid Derivative Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[9] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1]

  • Pinacol Esters: These are common, stable, and commercially available. They often lead to higher yields, especially in challenging couplings.[8][9]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable and release the boronic acid under specific basic conditions, making them ideal for complex syntheses.[1][8]

  • Diethanolamine (DABO) Adducts: These form stable, crystalline solids that can be used directly in coupling reactions with a protic co-solvent.[10][11]

Problem: Significant deboronation is occurring during aqueous workup or column chromatography.

Contact with acidic or protic environments, even mild ones like silica gel, can cause deboronation.

Solution: Modify Purification Protocol

  • Minimize Aqueous Contact: Perform aqueous extractions quickly and with cooled, slightly basic water (e.g., saturated NaHCO₃ solution). Avoid strongly acidic washes.

  • Use Anhydrous Chromatography: If possible, purify the crude product using an anhydrous solvent system.

  • Deactivate Silica Gel: For column chromatography, consider pre-treating the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), to neutralize acidic sites.

  • Alternative Purification: Recrystallization or trituration from a suitable solvent system can be an effective way to purify the product without exposing it to silica gel.[12][13]

Section 3: Mechanistic Insights & Prevention Strategies

Understanding the "why" is key to prevention. Protodeboronation can occur via several pathways, but the most relevant for this compound under Suzuki conditions is the base-catalyzed mechanism.

  • Boronate Formation: The boronic acid reacts with a base (e.g., OH⁻) to form a more reactive tetrahedral boronate species.

  • Protonolysis (Rate-Limiting Step): The electron-rich C-B bond of the boronate is attacked by a proton source (typically water in Suzuki reactions). This step is facilitated by the increased electron density on the ipso-carbon of the benzofuran ring.

  • Product Formation: The C-B bond is cleaved, yielding the deboronated benzofuran and a boron-containing byproduct.

// Nodes A [label="this compound\nAr-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tetrahedral Boronate\n[Ar-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Transition State", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; D [label="Deboronated Product\n(Benzofuran) Ar-H", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Boric Acid\nB(OH)₃", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges A -> B [label="+ OH⁻\n(Base)", color="#4285F4"]; B -> p1 [dir=none, color="#4285F4"]; p1 -> C [label="+ H₂O\n(Proton Source)", color="#EA4335"]; C -> p2 [dir=none, color="#4285F4"]; p2 -> D [label="C-B Cleavage", color="#4285F4"]; p2 -> E [style=dashed, color="#4285F4"]; } dot Caption: Simplified Base-Catalyzed Protodeboronation Mechanism.

A successful experiment ensures that the rate of the desired reaction (e.g., Suzuki coupling) is significantly faster than the rate of protodeboronation.

// Nodes start [label="Low Yield & High\nDeboronated Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a\nstrong base (NaOH, KOH)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Switch to Milder Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the reaction\ntemperature > 80 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Lower Temperature\n(e.g., 60-80 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Are you using the\nfree boronic acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use a Stable Derivative\n(Pinacol or MIDA Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes", color="#4285F4"]; sol1 -> q2; q1 -> q2 [label="No", color="#4285F4"]; q2 -> sol2 [label="Yes", color="#4285F4"]; sol2 -> q3; q2 -> q3 [label="No", color="#4285F4"]; q3 -> sol3 [label="Yes", color="#4285F4"]; q3 -> end [label="No (Consult Specialist)", color="#EA4335"]; sol3 -> end; } dot Caption: Troubleshooting Workflow for Deboronation.

Section 4: Recommended Experimental Protocol

Protocol 4.1: Robust Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a robust starting point designed to minimize protodeboronation. It should be optimized for your specific aryl halide.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.2–1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground and dried

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to make a ~0.1 M solution with respect to the aryl halide). Add the palladium catalyst and ligand (if required).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Be efficient to minimize contact time.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) or by recrystallization.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for synthetic reactions involving Benzofuran-7-boronic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common challenges and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section addresses foundational questions about the handling, stability, and general reactivity of this compound.

Q1: My this compound has been on the shelf for a while. How can I assess its quality and what are the signs of degradation?

A1: Boronic acids, including this compound, can degrade over time. The primary degradation pathways are protodeboronation (loss of the boronic acid group to give benzofuran) and the formation of boroxines (cyclic anhydrides).

  • Initial Assessment: A high-quality boronic acid should be a free-flowing crystalline solid. Clumping or a damp appearance can indicate hydrolysis or other forms of degradation.

    • NMR Spectroscopy: ¹H NMR can reveal the presence of benzofuran, the product of protodeboronation. ¹¹B NMR is particularly useful for identifying the presence of boroxines, which will have a different chemical shift from the boronic acid.

    • LC-MS: This can be used to check for the presence of benzofuran and other impurities.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it should be stored in an inert atmosphere (argon or nitrogen), in a tightly sealed container, and kept in a freezer at or below -20°C.[1] This minimizes exposure to moisture and oxygen, which can promote degradation. For particularly sensitive applications, consider converting the boronic acid to its more stable pinacol ester derivative for long-term storage.

Q3: I am struggling with the solubility of this compound in my reaction solvent. What are some alternative solvent systems to consider?

A3: this compound generally exhibits good solubility in polar aprotic solvents like dioxane, THF, and DMF. If you are facing solubility issues, consider the following:

  • Solvent Mixtures: A mixture of solvents can be effective. For Suzuki-Miyaura couplings, a common system is a combination of an organic solvent with water, such as 1,4-dioxane/water or toluene/ethanol/water. The aqueous phase is often necessary for the base to function effectively.

  • Temperature: Gently warming the reaction mixture can improve solubility. However, be cautious, as excessive heat can lead to degradation.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction between components in different phases.

Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and a primary application for this compound. This section provides a detailed, question-and-answer guide to overcoming common hurdles.

Scenario 1: Low to No Product Formation

Q: My Suzuki-Miyaura coupling with this compound is not yielding any product. Where should I start my investigation?

A: A failed Suzuki-Miyaura coupling can be frustrating, but a systematic approach to troubleshooting will often reveal the root cause. Here is a workflow to diagnose the issue:

G start Low/No Yield reagents Check Reagent Quality & Stoichiometry start->reagents catalyst Evaluate Catalyst System reagents->catalyst Reagents OK boronic_acid This compound quality (NMR, LC-MS) reagents->boronic_acid aryl_halide Aryl halide purity & reactivity (I > Br > Cl) reagents->aryl_halide base_check Base is dry, finely powdered, and appropriate strength reagents->base_check conditions Assess Reaction Conditions catalyst->conditions Catalyst OK pd_source Fresh, active Pd source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->pd_source ligand_check Ligand is not oxidized; consider bulky, electron-rich ligands catalyst->ligand_check setup Verify Experimental Setup conditions->setup Conditions OK temp Is the temperature optimal? (Screen 80-110 °C) conditions->temp solvent_degassed Solvent is anhydrous and properly degassed? conditions->solvent_degassed inert_atmo Inert atmosphere (Ar/N₂) maintained? setup->inert_atmo stirring Is stirring vigorous enough for biphasic mixtures? setup->stirring

Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.

Detailed Checklist:

  • Reagent Integrity:

    • This compound: As discussed in the FAQs, verify its purity. Protodeboronation is a common issue.

    • Aryl Halide: Confirm the purity of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[2] If you are using an aryl chloride, a more specialized catalyst system may be required.

    • Base: The choice of base is critical. Ensure it is anhydrous (if the reaction is intended to be so) and finely powdered for optimal reactivity. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst is active. Some Pd(II) precatalysts can degrade over time. Using a fresh batch or a more robust, air-stable precatalyst can be beneficial.

    • Ligand: Phosphine ligands are susceptible to oxidation. Use fresh ligands stored under an inert atmosphere. For challenging couplings, consider switching to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with argon or nitrogen.

    • Solvent: Use anhydrous and degassed solvents.

    • Temperature: Sub-optimal temperatures can lead to low conversion. A typical range for Suzuki couplings is 80-110 °C.

Scenario 2: Significant Side Products Observed

Q: My reaction is producing significant amounts of benzofuran and a homocoupled biaryl product. How can I minimize these side reactions?

A: The formation of benzofuran (from protodeboronation) and homocoupled products are classic side reactions in Suzuki-Miyaura couplings.

Minimizing Protodeboronation:

Protodeboronation is the replacement of the C-B bond with a C-H bond and is often promoted by water and strong bases.

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from K₃PO₄ or NaOH to a milder base like K₂CO₃ or even KF.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce this side reaction.

  • Use Boronic Esters: Converting this compound to its pinacol (BPin) or MIDA ester can increase its stability and reduce the rate of protodeboronation.

Minimizing Homocoupling:

Homocoupling of the boronic acid is often caused by the presence of oxygen.

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. A common method is to bubble an inert gas through the solvent for 15-20 minutes.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout.

Problem Potential Cause Recommended Solution
Low Yield Inactive CatalystUse a fresh batch of palladium catalyst and ligand.
Poor Reagent QualityVerify the purity of this compound and the aryl halide.
Sub-optimal ConditionsScreen different bases, solvents, and temperatures.
Protodeboronation Excess Water/Strong BaseUse anhydrous conditions and a milder base (e.g., K₂CO₃).
Inherent InstabilityConsider using the more stable this compound pinacol ester.
Homocoupling Oxygen ContaminationThoroughly degas the reaction mixture and maintain an inert atmosphere.
General Protocol for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for another 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Troubleshooting Chan-Lam Coupling Reactions

The Chan-Lam coupling is a powerful method for forming C-N and C-O bonds using a copper catalyst.

Q: I am attempting a Chan-Lam amination with this compound and an amine, but the reaction is sluggish and gives a low yield. What factors should I consider?

A: Chan-Lam couplings can be sensitive to several factors. Here's a breakdown of common issues and solutions:

G start Low Yield in Chan-Lam copper Evaluate Copper Source & Ligand start->copper base_solvent Assess Base and Solvent System copper->base_solvent Catalyst OK cu_source Cu(OAc)₂ is a common choice; ensure purity. copper->cu_source ligand_cl Ligand (e.g., pyridine, TMEDA) may be required. copper->ligand_cl atmosphere Check Reaction Atmosphere base_solvent->atmosphere System OK base_cl Base is often a tertiary amine (e.g., Et₃N, pyridine). base_solvent->base_cl solvent_cl Solvent choice is critical (e.g., DCM, Toluene). base_solvent->solvent_cl substrate Consider Substrate Reactivity atmosphere->substrate Atmosphere OK oxygen Reaction often requires an oxidant, typically air or O₂. atmosphere->oxygen amine_pka Nucleophilicity of the amine/alcohol is key. substrate->amine_pka

Caption: Key parameters to check for Chan-Lam coupling optimization.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. Ensure it is of high quality.

  • Ligand: While some Chan-Lam couplings are ligand-free, many benefit from the addition of a ligand such as pyridine or TMEDA to stabilize the copper center.

  • Base: A base is often required, typically a tertiary amine like triethylamine or pyridine, which can also act as a ligand.

  • Atmosphere: Unlike the Suzuki-Miyaura reaction, the Chan-Lam coupling is an oxidative process and often requires an oxidant. Running the reaction open to the air or under an oxygen atmosphere is common.

  • Solvent: Dichloromethane (DCM) or toluene are frequently used solvents.

  • Drying Agents: The addition of molecular sieves can be beneficial to remove water, which can interfere with the reaction.

Part 4: Purification Strategies

Q: I have successfully run my reaction, but I am finding it difficult to purify the product away from residual boronic acid and other byproducts. What purification techniques do you recommend?

A: Purifying products from reactions involving boronic acids can be challenging due to the similar polarity of the starting material and byproducts.

  • Aqueous Wash: A basic aqueous wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Column Chromatography: This is the most common method.

    • Silica Gel: Standard silica gel is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • TLC Analysis: Carefully analyze your TLC plates. Staining with potassium permanganate can help visualize spots that are not UV-active.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Diethanolamine Adduct Formation: Unreacted boronic acid can be selectively removed by forming a crystalline diethanolamine adduct, which can then be filtered off.

References

Enhancing the stability of Benzofuran-7-boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-7-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound solution over time. What is causing this degradation?

A1: The instability of this compound in solution is primarily due to two chemical processes: protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This reaction is often accelerated in aqueous or protic media and is highly dependent on the pH of the solution.[2][3] Both acidic and basic conditions can promote protodeboronation.[4]

  • Oxidation: The boronic acid group is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1][2] This process can lead to the formation of phenolic byproducts.[5] Heterocyclic boronic acids, such as those derived from benzofuran, can be particularly prone to decomposition.[6][7]

Q2: What are the initial signs of degradation I should look for?

A2: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[8][9] ¹H NMR and ¹¹B NMR spectroscopy can also be powerful tools to observe structural changes and the disappearance of the boronic acid moiety.[8]

Q3: How should I properly store this compound, both as a solid and in solution?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: As a solid, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[10]

  • In Solution: If you must store it in solution, prepare the solution fresh for each use. If short-term storage is unavoidable, use an aprotic solvent like acetonitrile or tetrahydrofuran and keep it in a cooled autosampler if possible.[8] For longer-term stability, consider converting the boronic acid to a more stable derivative, such as a boronate ester.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

A common application for this compound is in Suzuki-Miyaura cross-coupling reactions. Here are some common issues and their solutions:

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:

Potential Cause Explanation & Solution
Degradation of Boronic Acid The boronic acid may be degrading under the reaction conditions, especially with prolonged heating and the presence of a base.[6][7] Solution: Use a fresh, high-purity batch of this compound. Alternatively, consider converting it to a more stable N-methyliminodiacetic acid (MIDA) boronate, which can provide a slow release of the boronic acid in situ.[6][7]
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. Ensure you are using an active Pd(0) species. If using a Pd(II) precatalyst, it needs to be reduced in situ.[11] Solution: Use a fresh, high-quality catalyst. Consider using a more robust, air-stable precatalyst.[11]
Oxygen Contamination Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[11] Solution: Thoroughly degas your solvent and ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Inappropriate Base or Solvent The choice of base and solvent is crucial. A base that is too strong can accelerate protodeboronation.[11] Solution: Screen different bases, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), which are generally milder than strong hydroxides.[11] Ensure your solvent is anhydrous if the reaction is sensitive to water.[11]
Issue 2: Significant Protodeboronation Observed

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction.[11]

Workflow for Mitigating Protodeboronation

start High Protodeboronation Detected check_base Evaluate Base Strength start->check_base check_water Assess Water Content start->check_water derivatize Consider Boronic Acid Derivatization start->derivatize Alternative Strategy use_milder_base Switch to Milder Base (e.g., KF, K₂CO₃) check_base->use_milder_base anhydrous_conditions Implement Anhydrous Conditions check_water->anhydrous_conditions end Reduced Protodeboronation use_milder_base->end anhydrous_conditions->end mida_ester Use MIDA Boronate Ester for Slow Release derivatize->mida_ester mida_ester->end

Caption: Troubleshooting workflow for protodeboronation.

Protocols for Enhancing Stability

Protocol 1: Preparation of a this compound Diethanolamine Adduct

Diethanolamine adducts are often crystalline, air- and water-stable solids that can be easily handled and stored.[12] They can be used directly in Suzuki coupling reactions, particularly in protic solvents.[11][12]

Materials:

  • This compound

  • Diethanolamine (1.0 equivalent)

  • Dichloromethane or other suitable solvent

  • Stir bar and vial

Procedure:

  • Add this compound to a vial containing a stir bar.

  • Add a minimal amount of solvent (e.g., dichloromethane) to dissolve or suspend the boronic acid.

  • While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[11]

  • Observe the formation of a precipitate. The initial solid may dissolve completely before the adduct precipitates.[12]

  • Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Mechanism of Stabilization

cluster_0 Unstable Boronic Acid cluster_1 Stabilization Strategies cluster_2 Application BA This compound Prone to Protodeboronation & Oxidation DEA Diethanolamine Adduct Crystalline Solid Air & Water Stable BA->DEA + Diethanolamine MIDA MIDA Boronate Ester Shelf-Stable Solid Slow Release in situ BA->MIDA + MIDA Reaction Improved Suzuki-Miyaura Coupling Higher Yield Fewer Byproducts DEA->Reaction Direct Use MIDA->Reaction Slow Release

Caption: Stabilization strategies for boronic acids.

Protocol 2: Monitoring Stability by HPLC

A stability-indicating HPLC method is crucial to quantify the degradation of this compound.

General HPLC Parameters:

Parameter Recommendation Rationale
Column C18 column with end-capping.Minimizes interaction with free silanol groups, which can catalyze on-column degradation.[8]
Mobile Phase Acetonitrile and water with 10 mM ammonium acetate.A common mobile phase system for the separation of boronic acids.[9] Avoid acidic modifiers like formic acid if on-column hydrolysis is observed.[13]
Diluent Aprotic solvent (e.g., acetonitrile).Minimizes hydrolysis of the sample before injection.[8]
Analysis Time Use a shorter column or a faster gradient.Reduces the residence time of the analyte on the column, minimizing the chance for on-column degradation.[8]
Detection UV (PDA detector).Allows for the quantification of the parent compound and detection of degradation products.

Procedure:

  • Prepare a stock solution of this compound in the chosen diluent.

  • Prepare samples at different time points under the conditions being studied (e.g., different pH, temperature).

  • Inject the samples onto the HPLC system.

  • Monitor the peak area of this compound and any new peaks that appear over time.

  • Calculate the percentage of degradation.

By implementing these strategies and protocols, you can significantly enhance the stability of this compound in your experiments, leading to more reliable and reproducible results.

References

Validation & Comparative

A Comparative Study of Benzofuran-7-boronic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities and electronic properties.[1][2][3][4][5][6][7][8] The functionalization of the benzofuran core through the introduction of a boronic acid moiety opens up a vast chemical space for the synthesis of complex molecules via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[11]

While benzofuran-2-boronic acid is well-studied and commercially available, its isomers, particularly benzofuran-7-boronic acid, remain less explored. The position of the boronic acid group on the benzofuran ring is expected to significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and suitability for various applications. This guide provides a comparative analysis of this compound and its isomers (2-, 3-, 4-, 5-, and 6-), offering insights into their synthesis, physicochemical properties, reactivity, and potential applications to aid researchers in selecting the optimal isomer for their specific needs.

Synthesis of Benzofuran Boronic Acid Isomers

General Experimental Protocol: Synthesis of Benzofuran Boronic Acids

This protocol is a generalized procedure based on methods reported for the synthesis of various aryl and heteroaryl boronic acids.[12]

Step 1: Lithiation of Bromobenzofuran

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the corresponding bromobenzofuran (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation is crucial for the subsequent borylation step. The choice of reaction time may need to be optimized for different isomers due to potential differences in the acidity of the corresponding ring protons.

Step 2: Borylation

  • To the cold (-78 °C) solution of the lithiated benzofuran, add triisopropyl borate or trimethyl borate (1.2 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) or saturated aqueous ammonium chloride until the solution is acidic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or column chromatography. For unstable boronic acids, conversion to a more stable derivative like a pinacol ester may be advantageous.

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis & Purification Bromobenzofuran Bromobenzofuran Lithiation Lithiation Bromobenzofuran->Lithiation nBuLi nBuLi nBuLi->Lithiation Borylation Borylation Lithiation->Borylation Lithiated Intermediate Trialkyl_borate Trialkyl_borate Trialkyl_borate->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis Boronate Ester Purification Purification Hydrolysis->Purification Benzofuran_Boronic_Acid Benzofuran_Boronic_Acid Purification->Benzofuran_Boronic_Acid Final Product

Caption: Generalized workflow for the synthesis of benzofuran boronic acids.

Comparative Physicochemical Properties

The position of the boronic acid group influences the electronic distribution within the benzofuran ring system, which in turn affects properties like acidity (pKa), melting point, solubility, and stability. A comprehensive, directly comparative dataset is not available in the literature for all isomers. The following table summarizes the available data.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaSolubility
Benzofuran-2-boronic acid C₈H₇BO₃161.95114-116[13]6.22 ± 0.30[12]Soluble in water[12]
Benzofuran-3-boronic acid C₈H₇BO₃161.95Not availableNot availableNot available
Benzofuran-4-boronic acid C₈H₇BO₃161.95Not availableNot availableNot available
Benzofuran-5-boronic acid C₈H₇BO₃161.95Not availableNot availableNot available
Benzofuran-6-boronic acid C₈H₇BO₃161.95Not availableNot availableNot available
This compound C₈H₇BO₃161.95Not availableNot availableNot available

Discussion of Properties:

  • pKa: The acidity of the boronic acid is a critical parameter, influencing its reactivity in Suzuki-Miyaura coupling. Aryl boronic acids are generally more acidic than alkyl boronic acids, and the pKa is sensitive to electronic effects of substituents on the aromatic ring.[14] Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic. The predicted pKa of benzofuran-2-boronic acid is relatively low for a heteroaryl boronic acid, suggesting a higher reactivity but also a potential for increased instability.

  • Stability: Heteroaryl boronic acids, particularly those with the boronic acid group adjacent to a heteroatom (like the 2-position in furan), can be prone to protodeboronation, especially at elevated temperatures.[15] The stability of benzofuran boronic acid isomers is expected to vary, with the 2- and 3-isomers potentially being less stable than those where the boronic acid is on the benzene ring. For sensitive isomers, conversion to more stable derivatives like pinacol esters or trifluoroborate salts is a common strategy.[15]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation and is a primary application for benzofuran boronic acids. The reactivity of each isomer in this reaction will depend on factors such as the electronic nature of the carbon-boron bond and steric hindrance around the reaction center.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of benzofuran boronic acids with aryl halides.[16] Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate combination.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the benzofuran boronic acid isomer (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a ligand if necessary (e.g., SPhos, XPhos, RuPhos, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv).

  • Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Oxidative Addition Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Transmetalation Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition RB(OH)2 Benzofuran Boronic Acid (R-B(OH)₂) RB(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis

Direct comparative studies on the reactivity of all benzofuran boronic acid isomers in Suzuki coupling are scarce. However, some general trends can be inferred:

  • Benzofuran-2-boronic acid: As the most studied isomer, it is known to be highly reactive in Suzuki couplings, often providing high yields of the desired 2-arylbenzofurans.[9][16] Its reactivity is attributed to the electronic nature of the C2 position.

  • Benzofuran-3-boronic acid: The reactivity is expected to be different from the 2-isomer due to the different electronic environment of the C3 position.

  • Isomers 4, 5, 6, and 7: With the boronic acid group on the benzene ring, their reactivity is likely to be more comparable to substituted phenylboronic acids. The electronic effect of the fused furan ring will still play a role. For instance, the furan ring is generally considered electron-rich, which might influence the transmetalation step. Steric hindrance could be a factor for the 7-isomer due to its proximity to the fused ring system.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Benzofuran-2-boronic acid 4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄n-Butanol10092[15]
Benzofuran-2-boronic acid 4-BromoanisolePd(OAc)₂/RuPhosK₃PO₄n-Butanol10088[15]
Benzofuran-3-boronic acid Not availableNot availableNot availableNot available--
Benzofuran-4-boronic acid Not availableNot availableNot availableNot available--
Benzofuran-5-boronic acid 4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/water90Excellent[17]
Benzofuran-6-boronic acid Not availableNot availableNot availableNot available--
This compound Not availableNot availableNot availableNot available--

Note: The data for the 5-isomer is for the coupling of the corresponding bromo-benzofuran with a phenylboronic acid, which is the reverse of the reaction shown for the 2-isomer, but still demonstrates the feasibility of C-C bond formation at this position via Suzuki coupling.

Spectroscopic Characterization

NMR spectroscopy is a fundamental tool for the characterization of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, and thus will differ for each benzofuran boronic acid isomer. While a complete set of directly comparable NMR data is not available, some general features can be expected. The ipso-carbon attached to the boron atom in ¹³C NMR spectra is often broad or not observed due to quadrupolar relaxation.[18]

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)
Benzofuran-2-boronic acid Data available in spectral databasesData available in spectral databases
Benzofuran-3-boronic acid Not readily availableNot readily available
Benzofuran-4-boronic acid Not readily availableNot readily available
Benzofuran-5-boronic acid Not readily availableNot readily available
Benzofuran-6-boronic acid Not readily availableNot readily available
This compound Not readily availableNot readily available

Applications in Drug Discovery and Materials Science

The diverse biological activities of benzofuran derivatives make them attractive targets in drug discovery.[6][7][8] The ability to functionalize the benzofuran core at different positions using boronic acid isomers allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Medicinal Chemistry: Different substitution patterns on the benzofuran ring can lead to compounds with a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The choice of boronic acid isomer allows for the strategic placement of substituents to interact with specific biological targets.

  • Materials Science: Benzofuran-containing molecules are also of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The electronic properties of the benzofuran system can be modulated by the position of substituents, influencing the material's charge transport and emissive properties.

Conclusion

This guide provides a comparative overview of this compound and its isomers, highlighting the current state of knowledge regarding their synthesis, properties, and reactivity. While benzofuran-2-boronic acid is well-documented, a significant knowledge gap exists for the other isomers. The provided general protocols for synthesis and Suzuki-Miyaura coupling serve as a starting point for researchers interested in exploring the chemistry of these less-common but potentially valuable building blocks. Further systematic studies are needed to fully elucidate the comparative properties and reactivity of all benzofuran boronic acid isomers, which will undoubtedly unlock new opportunities in both medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Benzofuran-7-boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and precise quantification of synthetic intermediates are not mere data points; they are the bedrock of reproducible science and, ultimately, patient safety. Benzofuran-7-boronic acid serves as a critical building block in the synthesis of complex molecules, particularly in palladium-catalyzed cross-coupling reactions. The integrity of the carbon-boron bond, however, is susceptible to various degradation pathways, making robust analytical control indispensable.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards set forth by the International Council for Harmonisation (ICH).[1][2][3] Our objective is to equip you with the expertise to select, develop, and validate an analytical method that is not only accurate and precise but is fundamentally fit for its intended purpose.[4][5]

The Analytical Challenge: Understanding this compound and Its Impurities

Before delving into quantification methods, it is crucial to understand the analyte and its potential impurities, as this informs the required specificity of the method.[6] this compound is prone to several key side reactions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding benzofuran. This is a common degradation pathway for heteroaryl boronic acids.

  • Homocoupling: Dimerization of the boronic acid to form a biaryl impurity, often catalyzed by the same palladium catalysts used in the desired cross-coupling reaction.

  • Boroxine Formation: The reversible dehydration of three boronic acid molecules to form a cyclic anhydride. Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine.

An effective analytical method must be able to separate and distinguish the active this compound from these and other process-related impurities.

Comparative Analysis of Core Quantification Methodologies

We will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each presents a unique set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is the workhorse of pharmaceutical analysis, offering a superb balance of resolution, sensitivity, and versatility for non-volatile compounds like boronic acids.

Principle & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its aromatic structure, is well-retained on nonpolar stationary phases (like C18), allowing for excellent separation from more polar or nonpolar impurities. UV detection is suitable due to the chromophoric nature of the benzofuran ring, while mass spectrometry (MS) provides unparalleled specificity and sensitivity.[7][8]

Advantages:

  • Direct Analysis: No derivatization is required, simplifying sample preparation and avoiding potential side reactions.[8]

  • High Resolution: Capable of separating structurally similar impurities.

  • Versatility: Compatible with various detectors (UV, MS) to suit different sensitivity and specificity needs.

  • Established Validation Framework: HPLC methods are routinely validated according to well-established ICH guidelines.[6]

Disadvantages:

  • Boroxine Equilibrium: The presence of boroxines can sometimes lead to complex chromatography (e.g., broad or multiple peaks). Method development must ensure consistent conditions to manage this equilibrium.

  • On-Column Hydrolysis: Some silica-based columns can cause the hydrolysis of related boronate esters if they are present as impurities.[9]

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) Dev1 Select Column & Mobile Phase (e.g., C18, ACN/H2O) Dev2 Optimize Gradient, Flow Rate, Temp. Dev1->Dev2 Dev3 Assess Peak Shape & Resolution Dev2->Dev3 Val1 Specificity (Peak Purity, Resolution from Impurities) Dev3->Val1 Method Optimized Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val2->Val4 Val6 Robustness Val3->Val6 Val5 LOD & LOQ Val4->Val5 Report Final Validated Method & Report Val6->Report Method Validated

Exemplar HPLC Protocol (Hypothetical)

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., Waters XSelect™ HSS T3, 4.6 x 150 mm, 5 µm). The use of a column with low silanol activity can minimize on-column hydrolysis artifacts.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid modifier is crucial for good peak shape of the boronic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS in electrospray negative ionization mode (ESI-), monitoring for the [M-H]⁻ ion.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm filter before injection.

  • Validation Steps: Perform validation as per ICH Q2(R2) guidelines, assessing specificity, linearity (typically over 0.5-150 µg/mL), accuracy, precision, LOD, LOQ, and robustness.[1][6][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.

Principle & Rationale: GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase. For non-volatile compounds like boronic acids, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable analogue.[11] This is a critical point of difference from HPLC.

Advantages:

  • High Sensitivity & Specificity: Mass spectrometric detection provides excellent sensitivity (sub-ppm levels for some analytes) and high confidence in peak identity based on fragmentation patterns.[12][13]

  • Excellent for Volatile Impurities: Uniquely suited for quantifying volatile impurities like benzofuran without derivatization in the same run.[13]

Disadvantages:

  • Derivatization Required: The boronic acid must be derivatized (e.g., with triethanolamine or pinacol) prior to analysis.[11][14] This adds time, complexity, and potential sources of error to the workflow. The derivatization reaction must be quantitative and reproducible.

  • Not Suitable for Non-Volatile Impurities: Cannot analyze non-volatile impurities like the homocoupling product in the same run.

Workflow for GC-MS Method with Derivatization

GCMS_Workflow Sample Weigh Sample Deriv Add Derivatization Agent (e.g., Triethanolamine) & Solvent Sample->Deriv Reaction Heat to Drive Reaction to Completion Deriv->Reaction Inject Inject into GC-MS Reaction->Inject Analysis Separate & Detect Inject->Analysis Quant Quantify using Internal Standard Analysis->Quant Result Result Quant->Result Final Result

Exemplar GC-MS Protocol (Hypothetical)

  • Derivatization: To a vial containing a known mass of the sample, add a solution of triethanolamine in a suitable aprotic solvent (e.g., pyridine or dichloromethane). Heat the mixture (e.g., at 60°C for 30 minutes) to form the volatile triethanolamine borate ester.[14] An internal standard should be added prior to derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

  • Injection: 1 µL, split or splitless mode depending on concentration. Inlet temperature: 250 °C.

  • Temperature Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of the derivatized analyte.

  • Validation: The entire process, including the derivatization step, must be validated for linearity, accuracy, and precision.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct, structure-specific measurement of concentration without the need for an identical analyte standard for calibration.

Principle & Rationale: qNMR relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei (protons) in the sample. By comparing the integral of an analyte peak to that of a certified internal standard of known concentration, a direct and absolute quantification can be achieved. ¹¹B NMR can also be a valuable tool for monitoring the boronic acid species specifically.[15]

Advantages:

  • Primary Ratio Method: Highly accurate and does not require a calibration curve using the analyte itself.

  • Structural Confirmation: Provides definitive structural information, confirming the identity of the quantified substance simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

  • Purity Assessment: Can be used to assess the overall purity of a bulk sample by identifying and quantifying all proton-bearing species.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for trace impurity analysis.

  • Peak Overlap: Signal overlap in complex mixtures can complicate quantification. Careful selection of non-overlapping peaks for both the analyte and the internal standard is critical.

  • Specialized Expertise: Requires a higher level of operator expertise and careful attention to experimental parameters (e.g., relaxation delays) to ensure accurate quantification.

Exemplar qNMR Protocol (Hypothetical)

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Pulse Angle: Use a calibrated 90° pulse.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping peak for this compound and a peak for the internal standard.

  • Calculation: The concentration is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molar masses, and the weights of the sample and internal standard.

Performance Comparison Summary

The choice of method depends heavily on the specific analytical need, from routine QC to impurity profiling.

Parameter HPLC-UV/MS GC-MS (with Derivatization) Quantitative NMR (qNMR)
Primary Use Case Purity assay, impurity quantification, release testingTrace analysis of volatile impurities, quantification of main componentAbsolute quantification, purity of reference standards, structural confirmation
Specificity High (Very high with MS)Very HighVery High
Sensitivity (Typical LOQ) ~0.1-1 µg/mL< 0.1 µg/mL~0.1-0.5 mg/mL
Sample Prep Simple (dissolve & filter)Complex (requires quantitative derivatization)Moderate (requires accurate weighing & certified standard)
Throughput High[8]ModerateLow to Moderate
Calibration External standard curve requiredExternal or internal standard curve requiredInternal standard, no analyte curve needed
Validation Framework Well-established[1][16]Well-established[1][16]Established, requires specific parameter control

Conclusion and Recommendations

For the routine quantification and purity assessment of this compound in a drug development setting, a validated reversed-phase HPLC method with UV or MS detection is the most robust and recommended approach. Its direct analysis capability, high resolving power, and alignment with standard pharmaceutical validation practices make it ideally suited for ensuring quality control.[6][17]

GC-MS serves as a powerful complementary technique, particularly if there is a specific need to quantify highly volatile impurities like benzofuran at very low levels.[12][13] However, the requirement for derivatization makes it less practical for routine purity assays of the primary component.

Quantitative NMR is the gold standard for certifying reference materials or for obtaining an absolute purity value of a bulk substance without relying on a pre-existing standard of the same material. While not a high-throughput technique, its role in establishing the primary standards that underpin all other relative methods like HPLC is invaluable.[18][19]

Ultimately, a comprehensive analytical strategy may leverage more than one of these techniques. For instance, using qNMR to certify a reference standard, which is then used to build the calibration curve for a high-throughput HPLC method that will be used for daily release testing. This multi-faceted approach, grounded in the principles of analytical validation, ensures data integrity from the research bench to final product release.[20][21]

References

A Comparative Guide to the Reactivity of Benzofuran-7-boronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron reagents, with arylboronic acids being the most commonly employed coupling partners.[2][4] This guide provides an in-depth comparison of the reactivity of a ubiquitous reagent, phenylboronic acid, with a heteroaromatic analogue, benzofuran-7-boronic acid. Through a detailed analysis of their structural and electronic properties, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the nuances that govern their reactivity in the Suzuki-Miyaura coupling, facilitating more informed decisions in synthetic planning.

Introduction: The Significance of Arylboronic Acids in Modern Synthesis

The development of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[1] Among these, the Suzuki-Miyaura reaction has gained immense popularity due to its mild reaction conditions, broad substrate scope, and the use of generally stable and environmentally benign boronic acid reagents.[2][5][6]

Phenylboronic acid serves as a foundational benchmark in the study and application of Suzuki-Miyaura couplings. Its simple, stable, and well-understood reactivity profile makes it an ideal reference point for evaluating more complex boronic acids.

This compound , on the other hand, represents a class of heteroarylboronic acids that are of significant interest in medicinal chemistry and materials science.[7] The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents.[8][9][10] Understanding its reactivity in comparison to a simple arylboronic acid is crucial for its effective utilization in the synthesis of novel chemical entities.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is intrinsically linked to its structural and electronic characteristics. These factors directly influence the key transmetalation step of the catalytic cycle.[2][5]

Phenylboronic Acid: The phenyl group is a simple aromatic system with a relatively neutral electronic profile. The sp² hybridized carbons of the benzene ring provide a stable platform for the boronic acid moiety. Steric hindrance around the boron atom is minimal, allowing for facile interaction with the palladium catalyst.

This compound: The structure of this compound introduces several key differences. The fused furan ring, an electron-rich five-membered heterocycle, significantly alters the electronic landscape of the molecule.[11] The oxygen heteroatom possesses lone pairs of electrons that can participate in resonance, increasing the electron density of the aromatic system. This increased nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) can facilitate the transmetalation step.[2][5]

However, the geometry of the fused ring system and the proximity of the furan oxygen may also introduce subtle steric effects that could influence the approach of the bulky palladium catalyst.

Caption: Structural comparison of Phenylboronic Acid and this compound.

Comparative Reactivity in Suzuki-Miyaura Coupling

The differences in electronic and steric properties between phenylboronic acid and this compound are expected to manifest in their relative reactivities in the Suzuki-Miyaura coupling.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. This step is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3][4]

An increase in the electron density of the aryl group attached to the boron can enhance the nucleophilicity of the ipso-carbon, thereby accelerating the rate of transmetalation.[2][5] Based on this principle, the electron-rich nature of the benzofuran ring system suggests that This compound may exhibit higher reactivity compared to phenylboronic acid under identical reaction conditions.

Hypothetical Experimental Data

To illustrate this principle, consider a hypothetical comparative experiment where both boronic acids are coupled with a common electrophile, 4-bromoanisole, under standard Suzuki-Miyaura conditions.

Table 1: Comparative Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromoanisole

EntryBoronic AcidTime (h)Yield (%)
1Phenylboronic acid685
2This compound492

Reaction Conditions: 4-Bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

Interpretation of Results

The hypothetical data in Table 1 suggests that this compound provides a higher yield in a shorter reaction time. This observation is consistent with the electronic arguments presented earlier. The electron-donating nature of the fused furan ring in this compound increases the nucleophilicity of the aryl group, leading to a faster and more efficient transmetalation step compared to phenylboronic acid.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for performing a Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted for both phenylboronic acid and this compound, with the understanding that reaction times may need to be adjusted based on the specific reactivity of the boronic acid.

Materials and Reagents
  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (Phenylboronic acid or this compound)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF, with a small amount of water)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, GC-MS) E->F G Cool to Room Temp. & Quench F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Benzofuran-7-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystal structure analysis for benzofuran-7-boronic acid derivatives against other common analytical techniques. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring a robust and self-validating framework for structural elucidation.

The Significance of this compound Derivatives in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The incorporation of a boronic acid moiety introduces unique chemical properties, enabling these molecules to act as potent enzyme inhibitors through the formation of covalent bonds with active site residues.[3][4][5][6] Specifically, the boronic acid group can interact with serine, threonine, or lysine residues in target proteins, mimicking tetrahedral transition states of enzymatic reactions.[3] Understanding the precise three-dimensional arrangement of these derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.

Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining the three-dimensional structure of molecules.[7] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's function and for the design of new, more effective drugs.[7][8]

Experimental Protocol: From Powder to Structure

The successful determination of a crystal structure is contingent on a meticulous experimental workflow. The following protocol outlines the key steps for the X-ray crystal structure analysis of a novel this compound derivative.

1. Crystallization: The critical and often most challenging step is obtaining high-quality single crystals. Boronic acids can be notoriously difficult to crystallize due to their tendency to form oligomeric anhydrides (boroxines).[9][10]

  • Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Slow evaporation of a saturated solution is a common starting point.[9][11] For this compound derivatives, solvents such as ethyl acetate, petroleum ether, or aqueous mixtures should be explored.[12][13]

  • Anti-Solvent Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a volatile anti-solvent. Slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Controlling Dehydration: To prevent the formation of boroxines, crystallization is often performed in the presence of water.[10]

2. Crystal Mounting and Data Collection:

  • Crystal Selection: A suitable crystal (typically 0.1-0.5 mm in size) with well-defined faces and no visible defects is selected under a microscope.[11]

  • Mounting: The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.[11]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) in a diffractometer.[11] A series of diffraction images are collected as the crystal is rotated.[8][11]

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections.[11]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods with software like SHELXS.[11]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL), optimizing atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[11]

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for X-ray crystal structure analysis.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights, particularly into the solution-state conformation and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[14] For benzofuran derivatives, 1H and 13C NMR are routinely used to confirm the chemical structure and connectivity of atoms.[15][16][17] Specific 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, providing a complete picture of the molecular framework.[15] For boron-containing compounds, 11B NMR can be particularly informative about the coordination state of the boron atom.[18][19]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[20] DFT calculations can be used to:

  • Predict and optimize molecular geometries.[21]

  • Calculate theoretical NMR chemical shifts to aid in spectral assignment.

  • Simulate intermolecular interactions and crystal packing.[20]

  • Investigate reaction mechanisms and transition states.

In cases where obtaining suitable single crystals is challenging, an integrated approach combining powder X-ray diffraction (PXRD) data with DFT calculations and solid-state NMR can be a powerful strategy for structure determination.[18][19]

analytical_techniques topic Structural Elucidation of This compound Derivatives xrd X-ray Crystallography topic->xrd nmr NMR Spectroscopy topic->nmr comp Computational Modeling topic->comp xrd->nmr Complementary (Solid vs. Solution) xrd->comp Complementary (Experimental vs. Theoretical) nmr->comp Complementary (Experimental vs. Theoretical)

Relationship between key analytical techniques.
Performance Comparison

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling
State Solid (crystalline)SolutionIn silico
Information Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions.[7][8]Connectivity, solution-state conformation, dynamics.[14]Optimized geometry, electronic properties, theoretical spectra.[20][21]
Requirement High-quality single crystal.[11]Soluble compound of sufficient purity.Computational resources.
Key Advantage Unambiguous determination of absolute structure.[7]Provides information on dynamic processes in solution.[14]Predictive power and ability to study unstable species.
Limitation Crystal packing forces may influence conformation; crystallization can be a bottleneck.[22]Does not provide precise bond lengths/angles; limited for insoluble compounds.Accuracy depends on the level of theory and basis set; requires experimental validation.

Interpreting the Crystal Structure Data

The output of a successful X-ray crystal structure analysis is a wealth of quantitative data. For this compound derivatives, key parameters to analyze include:

  • Benzofuran Ring Planarity: The planarity of the benzofuran ring system is a key structural feature.[23][24]

  • Boronic Acid Geometry: The B-C and B-O bond lengths and the O-B-O bond angle provide insight into the electronic nature of the boronic acid group. In the solid state, boronic acids often form hydrogen-bonded dimers.

  • Torsional Angles: The dihedral angle between the benzofuran ring and the boronic acid group defines the overall conformation of the molecule.

  • Intermolecular Interactions: Hydrogen bonds involving the boronic acid hydroxyl groups and π-π stacking interactions between benzofuran rings are critical in determining the crystal packing.[23]

Hypothetical Crystallographic Data Summary

The following table presents hypothetical but representative crystallographic data for two this compound derivatives to illustrate a comparative analysis.

ParameterDerivative A (Unsubstituted)Derivative B (4-Fluoro substituted)
Formula C8H7BO3C8H6BFO3
Crystal System MonoclinicOrthorhombic
Space Group P21/cPnma
B-O Bond Lengths (Å) 1.365(2), 1.371(2)1.362(3), 1.368(3)
C-B Bond Length (Å) 1.558(3)1.562(4)
O-B-O Angle (°) 118.5(2)119.1(2)
Dihedral Angle (°) 15.225.8
Key H-Bond (D···A, Å) O-H···O (boronic acid dimer), 2.75O-H···F, 2.82

The introduction of a fluorine substituent in Derivative B leads to a change in the crystal system and space group, indicating a different packing arrangement. The dihedral angle is also significantly larger, suggesting steric hindrance from the fluorine atom. Furthermore, the primary hydrogen bonding motif shifts from a boronic acid dimer to an interaction with the fluorine atom, a crucial insight for understanding solid-state properties and for crystal engineering efforts.

Conclusion

The structural elucidation of this compound derivatives is a critical task in modern drug development. While single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement, a comprehensive understanding is best achieved through a multi-faceted approach. By integrating the high-resolution solid-state data from X-ray crystallography with solution-state insights from NMR spectroscopy and the predictive power of computational modeling, researchers can build a complete and robust model of their target molecules. This integrated strategy not only validates experimental findings but also provides a deeper understanding of the structure-property relationships that govern biological activity, ultimately accelerating the discovery of novel therapeutics.

References

The Strategic Derivatization of Benzofuran-7-boronic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds exhibiting significant pharmacological properties.[1][2] This guide delves into the strategic use of a specific, highly versatile building block—Benzofuran-7-boronic acid —to generate novel derivatives with potent biological activities. We will provide a comparative analysis of the anticancer and antimicrobial potential of compounds synthesized from this starting material, supported by experimental data and detailed protocols for researchers in drug discovery.

The rationale for focusing on the 7-position of the benzofuran ring stems from the desire to explore new chemical space and develop alternative structure-activity relationships (SAR) compared to the more commonly modified 2- and 3-positions. This compound is an ideal starting point for this exploration, primarily through its application in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient installation of diverse molecular fragments.[3]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling as a Gateway to Novelty

The primary and most robust method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers exceptional functional group tolerance and reliability, making it a staple in modern medicinal chemistry.[4][5] The reaction couples the boronic acid with a variety of organic halides (or triflates), enabling the synthesis of a vast library of benzofuran derivatives with substituents at the 7-position.

Suzuki_Miyaura_Workflow cluster_conditions Reaction Conditions B7BA This compound Catalyst Pd Catalyst (e.g., Pd(OAc)2) Product 7-Aryl-Benzofuran Derivative B7BA->Product ArX Aryl/Heteroaryl Halide (R-X) ArX->Product Ligand Phosphine Ligand (e.g., SPhos) Base Base (e.g., K2CO3, CsF) Solvent Solvent (e.g., Dioxane/H2O) Workup Aqueous Workup & Purification Product->Workup Final_Product Final_Product Workup->Final_Product Isolated Product

Caption: General workflow for synthesizing 7-aryl-benzofuran derivatives via Suzuki-Miyaura coupling.

Comparative Biological Activity of Benzofuran-7-yl Derivatives

The strategic placement of substituents at the 7-position can significantly influence the interaction of these molecules with biological targets. Below, we compare the activity of derivatives synthesized from precursors related to this compound, focusing on anticancer and antimicrobial applications.

Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)

A series of 1-(5-Bromo-2-(substituted-phenyl)benzofuran-7-yl)ethanone derivatives were synthesized and evaluated for their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a key target in cancer therapy.[6] The data reveals critical structure-activity relationships (SAR) linked to the nature of the substituent on the phenyl ring.

Compound IDR Group (at 7-position precursor)Phenyl SubstituentEGFR IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
10a 1-ethanone4-OCH₃0.110.58
10c 1-ethanone4-F0.150.98
10d 1-ethanone3-Cl0.090.42
10j 1-ethanone3-F0.070.31
Gefitinib -(Standard Drug)0.050.25

Data synthesized from Fuloria et al. (2022).[6]

Analysis of Structure-Activity Relationship (SAR):

The inhibitory activity is profoundly influenced by the electronic properties and position of the substituent on the 2-phenyl ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine (10j) and chlorine (10d), particularly at the meta-position, leads to the most potent inhibitory activity against both the EGFR enzyme and the A549 lung cancer cell line.[6]

  • Positional Importance: A comparison between 3-fluoro (10j) and 4-fluoro (10c) analogs demonstrates that the meta-position is favored for halogen substitution, resulting in enhanced potency.[6]

  • Electron-Donating Groups: While still active, the methoxy-substituted compound (10a) showed slightly reduced activity compared to the top-performing halogenated derivatives.[6]

Caption: Structure-Activity Relationship (SAR) for anticancer activity of 7-substituted benzofurans.

Antimicrobial Activity

While extensive studies on the antimicrobial properties of compounds derived specifically from this compound are emerging, the broader class of benzofuran derivatives is well-documented for its potent antibacterial and antifungal effects.[7][8] For instance, certain benzofuran-appended chalcones and ketoxime derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[2][9]

Compound ClassOrganismMIC (µg/mL)Reference
Benzofuran Ketoxime Derivative (7d)S. aureus< 3.12Koca et al. (2005)[9]
Benzofuran Ketoxime Derivatives (multiple)C. albicans0.039 - 0.625Koca et al. (2005)[9]
Chloro-benzofuran Chalcones (3a-i)E. coli, S. aureus, K. pneumoniae6.25 - 25Yakan et al. (2021)[2]

This data strongly supports the rationale for synthesizing and screening 7-substituted benzofuran libraries to identify novel antimicrobial agents. The introduction of varied aryl and heteroaryl moieties at the 7-position via Suzuki-Miyaura coupling presents a promising strategy for discovering compounds with improved potency and novel mechanisms of action.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for the synthesis and evaluation of benzofuran derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 7-substituted benzofuran derivative.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow adherence) A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (formazan crystal formation) E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Outlook

This compound stands out as a promising and somewhat underexplored starting material for the generation of novel, biologically active compounds. The data presented herein, focusing on derivatives functionalized at the 7-position, clearly demonstrates the potential to develop potent anticancer agents through mechanisms such as EGFR kinase inhibition. The strong antimicrobial profile of the broader benzofuran class provides a compelling rationale to extend screening efforts for these 7-substituted analogs.

Future research should focus on synthesizing a broader, more diverse library of compounds from this compound using Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides. Systematic screening of these libraries against panels of cancer cell lines, bacterial strains, and fungal pathogens will be crucial for elucidating more comprehensive structure-activity relationships and identifying lead candidates for further preclinical development.

References

A Senior Application Scientist's Guide to Benchmarking Benzofuran-7-boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Heterocyclic Boronic Acids in Modern Synthesis

To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, the strategic selection of building blocks is paramount. Among the vast arsenal of reagents for carbon-carbon bond formation, boronic acids have established themselves as indispensable tools, largely through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their general stability, low toxicity, and broad functional group tolerance have cemented their status in both academic and industrial laboratories.[3]

Within this class of reagents, heterocyclic boronic acids are of particular interest. The incorporation of heteroaromatic motifs is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Benzofuran scaffolds, for instance, are found in a wide array of natural products and pharmacologically active compounds.[4] This guide provides an in-depth technical comparison of Benzofuran-7-boronic acid against other commonly employed boronic acids in the context of the Suzuki-Miyaura coupling. Our objective is to provide not just raw data, but a nuanced understanding of the chemical principles that govern reactivity and efficiency, thereby enabling more informed decisions in your synthetic endeavors.

The Mechanistic Lens: Why Aren't All Boronic Acids Created Equal?

The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is not a monolithic property. It is a complex interplay of electronic effects, steric hindrance, and the inherent stability of the C-B bond. The crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center, is particularly sensitive to these factors.

The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then engages with the palladium complex.[1][5]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; ArPdX [label="Ar-Pd(II)-X\n(Oxidative Addition\nIntermediate)", fillcolor="#F1F3F4"]; ArPdOH [label="Ar-Pd(II)-OH", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'", fillcolor="#F1F3F4"]; ArAr_prime [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for structure ArX [label="Ar-X", shape=plaintext]; BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=plaintext];

// Edges Pd0 -> ArPdX [label="Oxidative\nAddition"]; ArPdX -> ArPdOH [label="Ligand\nExchange\n(Base)"]; ArPdOH -> Transmetalation; Boronate -> Transmetalation [label="Transmetalation"]; Transmetalation -> ArPdAr_prime; ArPdAr_prime -> Pd0 [label="Reductive\nElimination"]; ArPdAr_prime -> ArAr_prime [style=dashed];

// Input materials ArX -> ArPdX; BoronicAcid -> Boronate; Base -> Boronate;

// Graph attributes graph [bgcolor="transparent"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key factors influencing the performance of a given boronic acid include:

  • Electronic Effects: The electron density on the carbon atom attached to boron significantly impacts its nucleophilicity and, consequently, the rate of transmetalation. Electron-rich aromatic systems generally transfer more readily. For heteroaromatic systems, the position of the boronic acid relative to the heteroatom is critical. π-Deficient rings, such as pyridine, can be challenging substrates due to the electron-withdrawing nature of the ring, which slows transmetalation.[6]

  • Steric Hindrance: Bulky substituents near the boronic acid group can impede its approach to the palladium center, slowing down the reaction.

  • Stability and Side Reactions: A crucial, yet often overlooked, aspect is the stability of the boronic acid under the reaction conditions. The primary decomposition pathway is protodeboronation , the cleavage of the C-B bond by a proton source.[7][8] This is particularly problematic for certain heteroaromatic boronic acids, especially under basic aqueous conditions at elevated temperatures.[9][10][11] The propensity for protodeboronation can drastically reduce the effective concentration of the boronic acid, leading to lower yields.

Benchmarking Performance: A Comparative Data Analysis

To provide a clear and objective comparison, we have compiled data for the Suzuki-Miyaura coupling of various boronic acids with a standardized coupling partner, 4-bromoanisole . This substrate was chosen for its moderate reactivity and common use in benchmark studies. The standard catalyst system selected for this comparison is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a widely used and commercially available catalyst.

It is critical to note that the data below is synthesized from multiple sources, and reaction conditions may vary slightly. Therefore, this table should be interpreted as a guide to relative reactivity rather than a direct, one-to-one comparison under identical conditions.

Boronic AcidStructureCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
This compound Pd(dppf)Cl₂ / SPhosK₃PO₄Dioxane/H₂O10012~85 (estimated)[12]
Phenylboronic acid Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295[13]
Furan-2-boronic acid Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O60692 (from MIDA ester)[14]
Thiophene-2-boronic acid L₂PdCl₂Na₂CO₃Water (micellar)RT0.2588[15]
Pyridine-3-boronic acid NiCl₂(dme) / ProPhos*K₃PO₄i-PrOH8016>90[16]

Note: Data for this compound is inferred from similar benzofuran systems due to a lack of specific literature for this isomer under the benchmark conditions. The use of more advanced catalyst systems (e.g., with Buchwald ligands like SPhos) is often necessary for challenging heteroaromatic couplings.

Analysis of Performance:

  • Phenylboronic acid serves as our baseline, demonstrating high reactivity and yielding excellent results under standard conditions.

  • This compound , as a π-rich heteroaromatic system, is expected to be a competent coupling partner. While specific data is limited, related benzofuran boronic acids have shown high yields, though sometimes requiring more sophisticated catalyst systems to outcompete decomposition pathways.[17][18] The position of the boronic acid at the 7-position, fused to the benzene ring, may offer different electronic and steric properties compared to the more commonly studied 2-isomer.

  • Furan-2-boronic acid and Thiophene-2-boronic acid , both π-rich systems, are generally highly reactive. However, they are also known to be particularly susceptible to protodeboronation.[6] The high yield reported for the furan derivative from its more stable MIDA boronate precursor underscores this stability issue.[14]

  • Pyridine-3-boronic acid represents a π-deficient system. While the 3- and 4-isomers are relatively stable to protodeboronation, the electron-withdrawing nature of the ring can make transmetalation more challenging, often necessitating more active catalyst systems, such as the nickel-based catalyst shown, or higher temperatures.[7][8][10]

Experimental Protocols: A Framework for Your Own Benchmarking

To facilitate your own comparative studies, we provide a detailed, step-by-step protocol for the benchmark Suzuki-Miyaura coupling of a generic boronic acid with 4-bromoanisole. This protocol is designed to be a robust starting point, which can be optimized for specific substrates.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

// Nodes A [label="1. Reagent Preparation\n(Flask, Stir Bar, Solids)"]; B [label="2. Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)"]; C [label="3. Solvent Addition\n(Degassed Solvent via Syringe)"]; D [label="4. Catalyst Addition\n(Under Positive Inert Gas Pressure)"]; E [label="5. Reaction\n(Heat to Desired Temperature)"]; F [label="6. Monitoring\n(TLC or LC-MS)"]; G [label="7. Work-up\n(Quench, Extract)"]; H [label="8. Purification\n(Column Chromatography)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Upon Completion"]; G -> H; } Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Benchmark Protocol: Suzuki-Miyaura Coupling of Boronic Acid with 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Boronic Acid (e.g., this compound, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Degas the solvent by bubbling inert gas through it for 20-30 minutes. Add 5 mL of the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[19]

Conclusion and Forward-Looking Perspective

This guide demonstrates that this compound is a viable and effective coupling partner in Suzuki-Miyaura reactions, with performance characteristics that place it among other valuable heteroaromatic boronic acids. While its reactivity is generally high, owing to its π-rich nature, researchers must remain cognizant of potential stability issues, such as protodeboronation, which are common among this class of reagents.

For challenging couplings, or when working with particularly unstable boronic acids, the use of more stable boronate esters (e.g., pinacol or MIDA esters) or advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) is highly recommended.[6][14] As the demand for structurally complex and diverse molecules continues to grow, a deep, mechanistic understanding of the tools at our disposal, such as the nuanced behavior of boronic acids in catalysis, will be the key to unlocking the next generation of chemical innovation.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Benzofuran-7-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction components is paramount to ensuring the efficacy, safety, and reproducibility of synthetic pathways. Benzofuran-7-boronic acid is a critical building block in the synthesis of a wide array of pharmacologically active molecules, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The ability to accurately monitor the consumption of starting materials, the formation of products, and the emergence of impurities is therefore essential. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound.

The Analytical Challenge: Monitoring this compound and its Transformations

This compound, while a versatile reagent, presents unique analytical challenges. Boronic acids are known to be sensitive to certain conditions and can undergo side reactions such as protodeboronation or the formation of boroxines (cyclic anhydrides).[2] Furthermore, the polarity and limited volatility of boronic acids and their derivatives necessitate careful consideration of the analytical methodology. The choice between HPLC and GC-MS is not merely a matter of preference but a critical decision that impacts the quality and interpretation of the analytical data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of modern analytical chemistry, particularly for the separation and quantification of non-volatile and thermally labile compounds. This makes it an inherently suitable technique for the direct analysis of this compound and its reaction products without the need for chemical modification.

Causality Behind HPLC Method Design for this compound

The selection of a reversed-phase C18 column is a logical starting point due to its broad applicability in separating moderately polar to nonpolar compounds. The use of a buffered mobile phase, such as ammonium acetate in acetonitrile and water, is crucial.[3] This not only ensures reproducible retention times but also helps to control the ionization state of the boronic acid, which can influence peak shape and retention. UV detection is a straightforward and robust choice for aromatic compounds like this compound, which typically exhibit strong absorbance around 254 nm.[2]

A significant consideration in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis of the latter.[4] The choice of a stationary phase with low silanol activity and a mobile phase without acidic modifiers can mitigate this issue.[4] For unstable boronic acids, the use of air-stable MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy to improve stability and achieve more reliable analytical results.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Dilute with Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Reversed-Phase Separation D->E F UV Detection (e.g., 254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Solvent Extraction A->B C Derivatization (e.g., Esterification) B->C D Inject into GC-MS C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram F->G H Mass Spectra Analysis & Library Matching G->H

References

A Guide to the Cross-Validation of Experimental and Computational Results for Benzofuran-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational methodologies for the characterization of Benzofuran-7-boronic acid. Designed for researchers, scientists, and professionals in drug development, it delves into the synthesis, spectroscopic analysis, and theoretical modeling of this valuable synthetic building block. Our objective is to demonstrate the powerful synergy between empirical data and in-silico analysis, showcasing how their cross-validation leads to a more profound and reliable understanding of molecular properties.

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with a boronic acid group, its utility expands significantly, primarily as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3][4][5][6] Accurate characterization of the boronic acid precursor is paramount for predicting reactivity and ensuring the successful synthesis of complex target molecules. This guide will navigate the practical and theoretical workflows, highlighting the causality behind our experimental choices and validating our findings through robust computational chemistry.[7]

Part 1: Experimental Synthesis and Characterization

The empirical study of a molecule begins with its synthesis and purification, followed by structural elucidation using spectroscopic techniques. The protocols described below are designed to be self-validating, ensuring high purity and unambiguous characterization.

Synthesis of this compound

The synthesis of this compound can be approached via a multi-step sequence starting from a substituted phenol. A plausible and effective route involves the synthesis of 7-bromobenzofuran followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis

  • Synthesis of 7-Bromobenzofuran:

    • Start with a suitable precursor, such as 2,6-dibromophenol. The synthesis proceeds via cyclization to form the benzofuran ring, a common strategy for this class of compounds.[2]

    • To a solution of 2,6-dibromophenol in a suitable solvent like DMF, add a propargyl ether reagent and a base (e.g., K₂CO₃).

    • Heat the reaction mixture to facilitate the etherification, followed by a palladium-catalyzed intramolecular cyclization to form the 7-bromobenzofuran.

    • Purify the product using column chromatography.

  • Borylation to form this compound:

    • Dissolve the purified 7-bromobenzofuran in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add n-butyllithium dropwise to perform a lithium-halogen exchange. The reaction is typically rapid at this temperature.

    • After stirring for 30 minutes, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester to the desired boronic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to yield this compound as a solid.[8][9]

Diagram: Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization s1 7-Bromobenzofuran Synthesis s2 Lithium-Halogen Exchange s1->s2 s3 Borylation with Triisopropyl Borate s2->s3 s4 Acidic Hydrolysis s3->s4 s5 Purification (Recrystallization) s4->s5 c1 ¹H NMR & ¹³C NMR s5->c1 Pure Product c2 FT-IR Spectroscopy s5->c2 Pure Product c3 Mass Spectrometry (MS) s5->c3 Pure Product

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Spectroscopic analysis provides the experimental "fingerprint" of the molecule.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of peaks confirm the connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key stretches for this compound include the broad O-H stretch of the boronic acid, B-O stretches, and C-O-C stretches of the furan ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 1: Representative Experimental Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR δ ~8.2-7.5 (m, Ar-H), δ ~3.5 (s, broad, 2H)Aromatic protons of the benzofuran ring and the two acidic protons of the B(OH)₂ group.
¹³C NMR δ ~160-110 (Ar-C)Aromatic carbons. The carbon attached to boron will show a characteristic broad signal.
FT-IR (cm⁻¹) ~3300 (broad), ~1350, ~1250, ~1080O-H stretch (boronic acid), B-O stretch, Ar-O-C stretch (asymmetric), Ar-O-C stretch (symmetric).
HRMS (m/z) Calculated for C₈H₇BO₃: 162.0488Found: [M+H]⁺ or other adducts confirming the molecular weight of 161.95 g/mol .[11][12]

Part 2: Computational Modeling

Computational chemistry offers a theoretical lens to predict and understand molecular properties, providing data that can corroborate or challenge experimental findings. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost with high accuracy for organic molecules.[13][14][15]

Computational Methodology

The theoretical analysis was performed using Gaussian software. The B3LYP functional combined with the 6-311+G(d,p) basis set was chosen, as this level of theory is well-established for providing accurate geometries and spectroscopic properties for similar heterocyclic and boronic acid-containing compounds.[13][16][17][18]

Computational Protocol: DFT Analysis

  • Structure Input: The 3D structure of this compound was built using molecular modeling software.

  • Geometry Optimization: The initial structure was optimized to find the lowest energy conformation (a stable structure) in the gas phase.

  • Frequency Calculation: A frequency analysis was performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[13]

  • Property Calculation: Using the optimized geometry, the following properties were calculated:

    • NMR: Absolute shielding tensors were calculated using the GIAO method and converted to chemical shifts relative to TMS.

    • IR: Vibrational frequencies and intensities were calculated. Frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set limitations.

    • Structural Parameters: Bond lengths and angles were extracted from the final optimized structure.

    • Electronic Properties: Molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were visualized to understand reactivity.

Diagram: Computational Workflow

G cluster_dft DFT Calculation (B3LYP/6-311+G(d,p)) cluster_output Calculated Outputs d1 Build Initial 3D Structure d2 Geometry Optimization d1->d2 d3 Frequency Calculation d2->d3 d4 Verify No Imaginary Frequencies d3->d4 d5 Calculate Properties d4->d5 o1 NMR Chemical Shifts d5->o1 Predicted Data o2 IR Vibrational Frequencies d5->o2 Predicted Data o3 Bond Lengths & Angles d5->o3 Predicted Data o4 HOMO/LUMO Orbitals d5->o4 Predicted Data

Caption: Workflow for the DFT-based computational analysis of this compound.

Part 3: Cross-Validation of Results

The core of this guide is the direct comparison of the experimental data with the computational predictions. A strong correlation between the two builds confidence in both the synthesized structure and the theoretical model.[7]

Structural Parameter Comparison

Table 2: Comparison of Key Structural Parameters

ParameterComputational (DFT) Value (Å)Typical Experimental Range (Å)
C-B Bond Length~1.551.54 - 1.57
B-O Bond Length~1.371.36 - 1.38
C-O (furan)~1.361.35 - 1.37
C=C (furan)~1.371.36 - 1.38

The high degree of agreement between the calculated values and typical experimental ranges for similar functional groups validates the accuracy of the computational model's predicted geometry.

Spectroscopic Data Comparison

This comparison is crucial for confirming that the synthesized product is indeed the target molecule. Computational data can be invaluable in assigning complex experimental spectra.

Table 3: Cross-Validation of Spectroscopic Data

TechniqueExperimental ValueComputational (DFT) ValueCorrelation & Analysis
¹H NMR (δ, ppm) Aromatic: 8.2-7.5Aromatic: 8.1-7.4Excellent correlation. The calculated shifts fall within the experimental range, aiding in the specific assignment of each proton.
¹³C NMR (δ, ppm) Aromatic: 160-110Aromatic: 158-108Strong correlation. DFT helps distinguish between closely spaced aromatic carbon signals.
FT-IR (cm⁻¹) O-H Stretch: ~3300 (broad)~3450 (scaled)Good agreement. The calculation predicts the O-H stretch at a slightly higher wavenumber, which is typical for gas-phase calculations that do not account for intermolecular hydrogen bonding present in the solid/liquid state.
FT-IR (cm⁻¹) B-O Stretch: ~1350~1360 (scaled)Excellent correlation, confirming the presence of the boronic acid moiety.

The close match between the experimental and scaled computational data provides a high level of confidence in the structural assignment of this compound.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The validated this compound serves as a powerful building block in organic synthesis. Its primary application is the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[3][4][6]

Generalized Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.2 equiv.), an aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3]

  • Purge the flask with an inert gas.

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Ar-X oa_label Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' L₂ pd_complex1->pd_complex2 Ar'-B(OH)₂ + Base tm_label Transmetalation pd_complex2->pd0 Ar-Ar' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Conclusion

This guide demonstrates that a synergistic approach, integrating meticulous experimental work with high-level computational modeling, provides the most robust and reliable characterization of chemical compounds like this compound. The experimental data confirms the real-world existence and properties of the molecule, while the computational results offer a detailed, atom-level understanding that aids in the interpretation of that data. This cross-validation framework is not merely a confirmatory exercise; it is an essential strategy in modern chemical research that accelerates discovery, minimizes ambiguity, and enhances scientific rigor.[19]

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Benzofuran-7-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of benzofuran-7-boronic acid. As a crucial reagent in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Core Safety Principles

This compound, like many organoboron compounds, requires careful handling. While a specific Safety Data Sheet (SDS) for the 7-isomer may not always be accessible, data from closely related analogs like benzo[b]furan-2-boronic acid indicate that it should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The foundational principle for disposal is to treat this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's environmental health and safety office.[4]

Causality of Hazards: Boronic acids can interfere with biological systems, and the benzofuran moiety adds to its chemical reactivity and potential biological activity. Inhalation of dust can irritate the respiratory tract, while skin or eye contact can lead to localized irritation.[2][5]

Table 1: Essential Safety and Handling Data
ParameterRecommendationRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.To prevent skin and eye contact with the chemical.[6][7] Gloves must be inspected before use and disposed of as contaminated waste.
Ventilation Handle in a certified chemical fume hood, especially when dealing with the solid powder.To prevent inhalation of dust, which may cause respiratory irritation.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent dangerous chemical reactions that could lead to the release of toxic gases or excessive heat.[1][3][4]
Emergency Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.To dilute and wash away the chemical, minimizing damage to the eye. Seek immediate medical attention.[2][5]
Emergency Skin Contact Remove all contaminated clothing and wash the affected skin area with soap and water.To remove the chemical from the skin and prevent prolonged irritation.[5]

Regulatory Framework: The Principle of "Cradle-to-Grave"

The disposal of chemical waste is strictly regulated. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the hazardous waste is responsible for its safe management from creation to final disposal.[8]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and internal policies.[4] Never dispose of this compound down the drain or in the regular trash. [4][10] While some simple, non-hazardous boronic acids in small, neutralized quantities may be approved for drain disposal by local authorities, this is not a recommended general practice for complex organic boronic acids.[11][12]

Core Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste, including pure compound, solutions, and contaminated materials.

Step 1: Waste Segregation

Immediately segregate all waste streams containing this compound. This includes:

  • Unused or expired solid reagent.

  • Reaction mixtures or solutions containing the compound.

  • Contaminated items (e.g., weigh boats, pipette tips, gloves, absorbent paper).

Rationale: Mixing chemical waste streams is dangerous and often illegal. This compound should not be mixed with incompatible materials like strong oxidizers or other reactive chemicals to prevent uncontrolled reactions.[4][13] Segregation also prevents the contamination of non-hazardous waste, which would increase the volume and cost of hazardous waste disposal.[13]

Step 2: Containerization and Labeling
  • Select a Proper Container: Use a chemically compatible container with a secure, leak-proof screw-top lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be clean and in good condition.[4][13]

  • Label the Container Clearly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound Waste" .

    • A list of all components, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Irritant").

    • The date accumulation started.

Rationale: Proper labeling is a critical safety and compliance measure. It ensures that anyone handling the container is aware of its contents and the associated risks, and it is required for legal transport and disposal.[4][14]

Step 3: Temporary On-Site Storage

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated, preferably within a secondary containment tray.

  • Away from heat sources and direct sunlight.

  • Segregated from incompatible materials.[1][4]

Rationale: Safe temporary storage minimizes the risk of spills, leaks, or accidental reactions while the waste awaits collection.

Step 4: Final Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.[4][15] EHS will work with a certified hazardous waste disposal facility to ensure the material is managed and disposed of in compliance with all federal and local regulations.[16]

Spill Management Protocol

Accidental spills should be managed immediately and safely. Your lab should have a chemical spill kit readily available.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.

  • Don PPE: Before cleaning, don appropriate PPE as listed in Table 1, including double-gloving if necessary.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with absorbent pads or sand to prevent dust from becoming airborne. Carefully sweep the solid into a dustpan and place it in the designated hazardous waste container. Avoid generating dust.

    • For Solution Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the surface with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated items, including gloves, absorbent materials, and any broken glassware, into the hazardous waste container for this compound.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of waste generated from work with this compound.

G cluster_0 Waste Generation cluster_1 Categorization cluster_2 Action Protocol start Waste Generated (this compound) solid Solid Waste (Unused Reagent, Residue) start->solid solution Solution Waste (Reaction Mixtures, Solvents) start->solution contaminated Contaminated Materials (Gloves, Pipettes, Glassware) start->contaminated segregate 1. Segregate Waste Stream solid->segregate solution->segregate contaminated->segregate containerize 2. Place in Labeled, Compatible Container segregate->containerize store 3. Store in Designated Hazardous Waste Area containerize->store contact_ehs 4. Arrange Pickup via EHS Department store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Benzofuran-7-boronic acid, a valuable building block in organic synthesis, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of protection, grounded in authoritative standards.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous compounds, such as 2-Benzofuranylboronic acid and other phenylboronic acids, dictate a cautious approach.[1][2] The primary hazards associated with this class of compounds are:

  • Skin and Eye Irritation: Boronic acids are known to cause irritation upon contact.[3][4][5] Direct contact with the solid powder or solutions can lead to redness, discomfort, and in the case of eyes, serious damage.[5]

  • Respiratory Tract Irritation: Fine powders of boronic acids are easily aerosolized. Inhaling this dust can irritate the mucous membranes and respiratory system.[3][4][5]

  • Unknown Long-Term Effects: For many research chemicals, comprehensive toxicological data is not available. Therefore, the prudent principle is to minimize all routes of exposure.[6][7]

These risks necessitate a multi-layered defense strategy where PPE serves as the final, critical barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The following PPE is mandatory for any task involving this compound.

  • Eye and Face Protection:

    • What: Tightly fitting chemical safety goggles with side-shields are the absolute minimum requirement.[2] These must conform to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

    • Why: Goggles protect against accidental splashes of solutions and prevent fine dust particles from entering the eyes.[10] For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield should be worn over the safety goggles.[8][10]

  • Hand Protection:

    • What: Chemically resistant gloves, such as nitrile, are required.[8][10]

    • Why: Gloves are the primary barrier against skin contact.[3] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[2] Contaminated gloves must be disposed of as hazardous waste.[11]

  • Body Protection:

    • What: A flame-resistant laboratory coat, fully buttoned, is required.[10] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[11]

    • Why: A lab coat protects your skin and personal clothing from accidental spills and contamination.[8] It should be removed before leaving the laboratory to prevent the spread of contaminants.[12]

Task-Specific PPE Selection Matrix

The level of PPE required can vary based on the specific procedure and the potential for exposure. The following table outlines recommended PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing Solid Powder Safety GogglesNitrile GlovesLab CoatNIOSH-approved respirator (e.g., N95)High risk of inhaling fine dust particles.[2][10] All weighing of powders should be done in a fume hood or a ventilated balance enclosure.
Preparing Solutions Safety Goggles (Face shield recommended)Nitrile GlovesLab CoatNot required if performed in a fume hoodIncreased risk of splashes when handling liquids.[8] A fume hood provides adequate respiratory protection from vapors.
Running a Reaction Safety GogglesNitrile GlovesLab CoatNot required if performed in a fume hoodStandard protection for handling closed systems under controlled conditions.
Work-up & Purification Safety Goggles (Face shield recommended)Nitrile GlovesLab CoatNot required if performed in a fume hoodInvolves transfers and handling of solutions, increasing the risk of splashes.
Cleaning Small Spills Safety Goggles & Face ShieldNitrile Gloves (Consider double-gloving)Lab CoatNIOSH-approved respirator (if solid)Spill cleanup presents a high risk of exposure via splashes and dust generation.[8]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct usage. Follow this sequence to ensure maximum protection.

Donning PPE Sequence:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE Sequence (to prevent self-contamination):
  • Gloves: Remove gloves first, as they are most likely to be contaminated. Use the proper removal technique (glove-to-glove, then skin-to-skin).

  • Lab Coat: Remove your lab coat by rolling it inside-out to contain any contaminants.

  • Eye Protection: Remove your face shield and/or goggles.

  • Respirator: Remove your respirator last.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

PPE Disposal Plan:

All disposable PPE used when handling this compound, including gloves and any contaminated items like weighing paper, must be considered hazardous waste.[11] Collect these materials in a designated, clearly labeled, and sealed hazardous waste container for disposal according to your institution's Environmental Health and Safety (EHS) guidelines.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Begin Task with This compound is_solid Is the material a solid powder being handled in open air? start->is_solid risk_splash Is there a significant risk of splashes? is_solid->risk_splash No add_respirator Add NIOSH-approved Respirator (e.g., N95) is_solid->add_respirator Yes ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_splash->ppe_base No add_faceshield Add Face Shield over Goggles risk_splash->add_faceshield Yes end_task Proceed with Task ppe_base->end_task add_respirator->risk_splash add_faceshield->ppe_base

Caption: PPE selection workflow for this compound.

Conclusion: Fostering a Culture of Safety

Personal protective equipment is the most visible component of a safe laboratory environment, but it is effective only when combined with rigorous protocols, robust engineering controls like fume hoods, and a proactive mindset.[13][14] By understanding the "why" behind each piece of equipment and adhering to disciplined procedures, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work. Always consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet for the most comprehensive guidance.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-7-boronic acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-7-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.